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A Technical Guide to the Natural Occurrence and Analysis of 2-Hydroxypentacosanoate in Plants

Introduction: The Significance of 2-Hydroxylated Very-Long-Chain Fatty Acids in Plant Biology In the intricate world of plant biochemistry, lipids are not merely energy storage molecules but are pivotal to cellular struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Hydroxylated Very-Long-Chain Fatty Acids in Plant Biology

In the intricate world of plant biochemistry, lipids are not merely energy storage molecules but are pivotal to cellular structure, signaling, and adaptation. Among the vast diversity of plant lipids, 2-hydroxy fatty acids (HFAs), particularly 2-hydroxylated very-long-chain fatty acids (VLCFAs), have emerged as critical components of sphingolipids, which are major constituents of the plasma membrane.[1][2] These molecules, characterized by a hydroxyl group at the second carbon position of the fatty acid chain, play a fundamental role in membrane organization and plant stress responses.[1][3] This guide focuses on 2-hydroxypentacosanoate, a 25-carbon HFA, as a representative of this important class of molecules, providing an in-depth overview of its natural occurrence, biosynthesis, and the methodologies for its study.

2-Hydroxypentacosanoic acid is a very-long-chain fatty acid substituted by a hydroxy group at position 2.[4] While the broader class of 2-hydroxy VLCFAs is known to be abundant in plants, this guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols to investigate the presence and function of specific HFAs like 2-hydroxypentacosanoate in various plant species.

Natural Occurrence and Physiological Roles of 2-Hydroxypentacosanoate in Plants

While specific data on the widespread occurrence of 2-hydroxypentacosanoate across numerous plant species is still an expanding area of research, its presence can be inferred from the well-established abundance of 2-hydroxy VLCFAs in plant sphingolipids. In the model plant Arabidopsis thaliana, approximately 90% of complex sphingolipids contain 2-hydroxy fatty acids.[1] These specialized lipids are not uniformly distributed but are key components of the plasma membrane, where they are integral to the formation of ordered microdomains, often referred to as lipid rafts.[1][3]

The hydroxyl group of these fatty acids is crucial for establishing hydrogen bond networks within the membrane, contributing to the stability and organization of these nanodomains.[1] This organization is not merely structural; it has profound physiological consequences. For instance, 2-hydroxy sphingolipids are necessary for the proper localization and function of membrane proteins involved in plant immunity, such as pattern recognition receptors and NADPH oxidases that mediate the reactive oxygen species (ROS) burst in response to pathogens.[1][3]

The presence of VLCFAs, including those that are 2-hydroxylated, is also critical for the development and integrity of the plant cuticle and suberin, which act as protective barriers against environmental stresses.[5][6]

Table 1: Representative Plant Species with Documented Presence of 2-Hydroxy Very-Long-Chain Fatty Acids

Plant SpeciesPrimary Location of 2-Hydroxy VLCFAsKey Functions
Arabidopsis thalianaPlasma membrane sphingolipidsMembrane nanodomain organization, immunity, stress responses[1][3]
Rice (Oryza sativa)Plasma membrane sphingolipidsMembrane order, organization of plasma membrane domains[1]
Various Higher PlantsCuticular waxes and suberinProtective barriers, prevention of water loss[2][6]

Biosynthesis of 2-Hydroxypentacosanoate

The synthesis of 2-hydroxypentacosanoate and other 2-hydroxy VLCFAs is a specialized enzymatic process. In plants, this hydroxylation is primarily catalyzed by fatty acid 2-hydroxylases (FAHs).[1][3] In Arabidopsis, two key enzymes, FAH1 and FAH2, have been identified. These enzymes exhibit substrate specificity, with FAH1 primarily hydroxylating VLCFAs, while FAH2 can act on both VLCFAs and shorter-chain fatty acids like palmitic acid.[1]

The biosynthesis begins with the production of VLCFAs through the fatty acid elongation (FAE) complex located in the endoplasmic reticulum.[6] These VLCFAs are then available for 2-hydroxylation by FAH enzymes. The resulting 2-hydroxy VLCFAs are subsequently incorporated into ceramides, which are the backbone of more complex sphingolipids like glucosylceramides (GlcCers) and glycosyl inositol phosphoryl ceramides (GIPCs).[1]

Biosynthesis_of_2_Hydroxypentacosanoate C18_CoA C18-CoA & Malonyl-CoA VLCFA_CoA Pentacosanoyl-CoA (C25:0-CoA) C18_CoA->VLCFA_CoA Fatty Acid Elongase (FAE) Complex Two_OH_VLCFA 2-Hydroxypentacosanoyl-CoA VLCFA_CoA->Two_OH_VLCFA Fatty Acid 2-Hydroxylase (FAH1/FAH2) Ceramide Ceramide (with 2-OH C25:0) Two_OH_VLCFA->Ceramide Ceramide Synthase Complex_SL Complex Sphingolipids (GIPCs, GlcCers) Ceramide->Complex_SL Sphingolipid Synthesis Pathway PM Plasma Membrane Complex_SL->PM Membrane Integration

Caption: Biosynthetic pathway of 2-hydroxypentacosanoate-containing sphingolipids.

Experimental Protocols for the Study of 2-Hydroxypentacosanoate

The analysis of 2-hydroxypentacosanoate from plant tissues requires a multi-step approach involving lipid extraction, hydrolysis, and chromatographic separation coupled with mass spectrometric detection.

Lipid Extraction

The choice of extraction method is critical for the efficient recovery of lipids. A modified Bligh-Dyer or Folch method using a biphasic solvent system is commonly employed.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to remove water.

  • Homogenization: Grind the lyophilized tissue to a fine powder.

  • Solvent Extraction:

    • To the powdered tissue, add a mixture of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly and incubate at room temperature with shaking for 1-2 hours.

    • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex vigorously to ensure thorough mixing and phase separation.

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas. The resulting lipid extract can be stored at -80°C until further analysis.

Hydrolysis of Complex Lipids (Optional but Recommended)

To analyze the total 2-hydroxypentacosanoate content, including that esterified in complex sphingolipids, an acid or alkaline hydrolysis step is necessary to release the free fatty acid.

Step-by-Step Protocol (Acid Hydrolysis):

  • Resuspend the dried lipid extract in a known volume of methanol containing sulfuric acid (e.g., 5% H₂SO₄).

  • Heat the mixture at 80°C for 2 hours to hydrolyze the ester and amide linkages.

  • After cooling, add water and extract the released fatty acids with a non-polar solvent like hexane.

  • Collect the hexane phase and evaporate the solvent under nitrogen.

Derivatization (for GC-MS Analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of 2-hydroxypentacosanoate must be derivatized to increase their volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Step-by-Step Protocol:

  • To the dried fatty acid extract, add a solution of BSTFA in a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • The derivatized sample is now ready for injection into the GC-MS system.

Analytical Instrumentation and Parameters

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of 2-hydroxypentacosanoate without the need for derivatization.[8][9]

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate fatty acids based on their chain length and polarity.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to aid in ionization, is used for elution.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting fatty acids.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of 2-hydroxypentacosanoic acid (C₂₅H₅₀O₃, molecular weight 398.66 g/mol ) will have an m/z of 397.65.

    • Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions that can be used for identification and quantification in Multiple Reaction Monitoring (MRM) mode.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and is a robust method for fatty acid analysis following derivatization.[10][11]

  • Column: A non-polar or medium-polarity capillary column is suitable for separating the derivatized fatty acids.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization: Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern for structural confirmation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Sample Processing cluster_3 Analysis Plant_Tissue Plant Tissue Freeze_Dry Lyophilization Plant_Tissue->Freeze_Dry Grind Grinding Freeze_Dry->Grind Extraction Solvent Extraction (Chloroform:Methanol) Grind->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Drying Drying under N2 Phase_Separation->Drying Hydrolysis Hydrolysis (optional) Drying->Hydrolysis Derivatization Derivatization (for GC-MS) Drying->Derivatization Hydrolysis->Derivatization LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: Experimental workflow for the analysis of 2-hydroxypentacosanoate.

Conclusion and Future Perspectives

2-Hydroxypentacosanoate, as a member of the 2-hydroxy very-long-chain fatty acid family, is an important component of plant sphingolipids with crucial roles in membrane structure and function. The methodologies outlined in this guide provide a robust framework for researchers to investigate the occurrence and physiological significance of this and other related fatty acids in various plant species. Future research in this area will likely focus on elucidating the specific roles of different chain-length 2-hydroxy fatty acids in plant development, stress responses, and interactions with other organisms. Advances in lipidomics and mass spectrometry will undoubtedly facilitate a deeper understanding of the complex lipid networks that govern plant life.

References

  • Ukawa, T., Banno, F., Ishikawa, T., Kasahara, K., Nishina, Y., Inoue, R., Tsujii, K., Yamaguchi, M., Takahashi, T., & Fukao, Y. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. Plant Physiology, 188(4), 1863-1879. [Link]

  • Ukawa, T., et al. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. Plant Physiology. [Link]

  • Maurino, V. G., & Engqvist, M. K. M. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book, 13, e0182. [Link]

  • Maurino, V. G., & Engqvist, M. K. M. (2015). 2-Hydroxy Acids in Plant Metabolism. ResearchGate. [Link]

  • Maurino, V. G., & Engqvist, M. K. M. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book/American Society of Plant Biologists. [Link]

  • Das, T., & Khawas, D. (2025). Role of Long-Chain Hydroxy Fatty Acids in Modulating Membrane Fluidity And Cellular Signalling. Pen & Prosperity. [Link]

  • PubChem. (+-)-2-Hydroxypentanoic acid. [Link]

  • PubChem. 2-Hydroxypentacosanoic acid. [Link]

  • Hama, H. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4899. [Link]

  • Zhukov, A. V., & Vereshchagin, A. G. (2022). Synthesis of C20–38 Fatty Acids in Plant Tissues. International Journal of Molecular Sciences, 23(9), 4697. [Link]

  • Mageroy, M. H., et al. (2018). Evolution of the biosynthesis of two hydroxyacetophenones in plants. Plant, Cell & Environment, 41(5), 1081-1093. [Link]

  • Li, Y., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 90(16), 9947-9954. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and. Semantic Scholar. [Link]

  • Bach, L., & Faure, J.-D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. [Link]

  • Castro, M. L. F., & Campos, M. R. S. (2018). Analytical Tools for Lipid Assessment in Biological Assays. IntechOpen. [Link]

  • Batsale, M., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • European Patent Office. (1994). Process for the isolation of hydroxy fatty acid derivatives from convolvulaceae plants. [Link]

  • David, Y., et al. (2017). Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli. Biotechnology Journal, 12(11). [Link]

  • Chocholoušková, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. International Journal of Molecular Sciences, 25(4), 2249. [Link]

  • Rodríguez-López, C. E., et al. (2025). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Molecules, 30(4), 861. [Link]

  • Chocholoušková, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. ResearchGate. [Link]

  • David, Y., et al. (2017). Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli. KAIST. [Link]

  • ABE, N., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 989. [Link]

  • Liu, X., et al. (2025). HDT2-mediated lysine deacetylation promotes phytochrome A degradation during photomorphogenesis in Arabidopsis. Molecular Plant, 18(9), 1567-1586. [Link]

  • Schulz, M., et al. (2013). Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors. The Plant Cell, 25(6), 2260-2272. [Link]

  • Bassey, F. I., et al. (2025). PROFILE OF ORGANIC ACIDS, GLYCOSIDES AND PHENOLIC COMPOUNDS IN THE LEAVES OF TELFAIRIA OCCIDENTALIS CULTIVATED IN HYDROPONIC AND GEOPONIC MEDIA USING WATER 616/626 HPLC AS A TOOL. ResearchGate. [Link]

  • Sembiring, R., et al. (2025). IDENTIFICATION OF ALLELOCHEMICAL COMPOUNDS IN Cosmos sulphureus Cav. : EXPLORING ITS POTENTIAL FOR SUSTAINABLE WEED MANAGEMENT. RASĀYAN Journal of Chemistry, 18(2). [Link]

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endogenous 2-Hydroxypentacosanoate in mammalian tissues

An In-depth Technical Guide to Endogenous 2-Hydroxypentacosanoate in Mammalian Tissues For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Endogenous 2-Hydroxypentacosanoate in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endogenous 2-hydroxypentacosanoate, a 2-hydroxy very-long-chain fatty acid (VLCFA), within mammalian systems. As a critical component of sphingolipids, this molecule plays a significant role in the structural integrity and function of various tissues, most notably the nervous system and the epidermis. This document delves into the biosynthesis and metabolic pathways of 2-hydroxypentacosanoate, its established physiological roles, and its implications in a range of pathologies, including neurodegenerative diseases and cancer. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, detection, and quantification of 2-hydroxypentacosanoate from biological matrices, with a focus on mass spectrometry-based techniques. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary to advance their work in this area.

Introduction to 2-Hydroxypentacosanoate

2-Hydroxypentacosanoate is a saturated fatty acid with a 25-carbon backbone that is hydroxylated at the alpha-carbon (C-2) position. It belongs to the class of 2-hydroxy very-long-chain fatty acids (2-OH-VLCFAs), which are integral components of a specific subset of sphingolipids.[1][2] In mammals, these hydroxylated sphingolipids are not ubiquitous but are found in high concentrations in particular tissues, such as the myelin sheath of the nervous system, the epidermis, and the kidneys, where they are essential for normal function.[1][2][3]

The presence of the 2-hydroxyl group imparts unique biophysical properties to the sphingolipids that contain them, influencing membrane stability, lipid-protein interactions, and cell signaling events.[1][4] Consequently, dysregulation in the metabolism of 2-hydroxypentacosanoate and related 2-OH-VLCFAs is linked to severe human diseases, particularly a class of neurodegenerative disorders.[1][2][3] This guide will explore the lifecycle of this molecule, from its synthesis to its functional roles and pathological implications, and provide the analytical tools required for its study.

Biosynthesis and Metabolism

The metabolic journey of 2-hydroxypentacosanoate is intricately linked with the broader pathways of sphingolipid synthesis and degradation. The defining step is the introduction of a hydroxyl group at the C-2 position of pentacosanoic acid, a very-long-chain fatty acid.

Biosynthesis via Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals is Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3][5]

  • Enzymatic Action : FA2H is an NAD(P)H-dependent monooxygenase that catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[3][5] It directly converts a free fatty acid, such as pentacosanoic acid, into its 2-hydroxylated form.

  • Cellular Location : FA2H is an integral membrane protein located in the endoplasmic reticulum (ER), the site of de novo ceramide synthesis.[1][3]

  • Substrate Activation and Incorporation : Following its synthesis, 2-hydroxypentacosanoate is activated to its CoA ester, 2-hydroxypentacosanoyl-CoA. This molecule then serves as a substrate for ceramide synthases (CerS), which acylate a sphingoid base (like dihydrosphingosine) to form 2-hydroxy-dihydroceramide. This is subsequently desaturated to form 2-hydroxy-ceramide, the precursor for more complex 2-hydroxylated sphingolipids like galactosylceramides and sulfatides.[1][6]

It is noteworthy that while FA2H is the principal enzyme, FA2H knockout mice still retain some levels of 2-hydroxylated sphingolipids, which strongly suggests the existence of at least one other, yet to be fully characterized, fatty acid 2-hydroxylase.[3]

Biosynthesis of 2-Hydroxypentacosanoate Biosynthesis of 2-Hydroxypentacosanoate-Containing Sphingolipids cluster_ER Endoplasmic Reticulum Pentacosanoic_Acid Pentacosanoic Acid (C25:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Pentacosanoic_Acid->FA2H Substrate 2_OH_Pentacosanoate 2-Hydroxypentacosanoate Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OH_Pentacosanoate->Acyl_CoA_Synthetase Activation FA2H->2_OH_Pentacosanoate Hydroxylation 2_OH_Pentacosanoyl_CoA 2-Hydroxypentacosanoyl-CoA Acyl_CoA_Synthetase->2_OH_Pentacosanoyl_CoA CerS Ceramide Synthase (CerS) 2_OH_Pentacosanoyl_CoA->CerS Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine->CerS 2_OH_Dihydroceramide 2-OH-Dihydroceramide CerS->2_OH_Dihydroceramide Desaturase Dihydroceramide Desaturase 2_OH_Dihydroceramide->Desaturase 2_OH_Ceramide 2-OH-Ceramide Desaturase->2_OH_Ceramide Complex_Sphingolipids Complex 2-OH-Sphingolipids (e.g., Galactosylceramide) 2_OH_Ceramide->Complex_Sphingolipids Further Processing (Golgi)

Caption: Biosynthesis of 2-OH-Sphingolipids.

Catabolism via Peroxisomal α-Oxidation

The degradation of 2-hydroxy fatty acids, including 2-hydroxypentacosanoate, occurs primarily through the peroxisomal α-oxidation pathway.[1][2] This pathway is distinct from the more common β-oxidation of fatty acids.

  • Release from Sphingolipids : Complex 2-hydroxylated sphingolipids are first broken down in the lysosome by enzymes like acid ceramidase to release free 2-hydroxypentacosanoate.[1]

  • Peroxisomal Transport and Activation : The free 2-hydroxy fatty acid is transported into the peroxisome and activated to its CoA ester.

  • Cleavage by HACL1 : The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate-dependent enzyme.[7][8][9][10] HACL1 cleaves the bond between the C1 (carboxyl) and C2 (hydroxyl) carbons of 2-hydroxypentacosanoyl-CoA.

  • Products : This cleavage yields two products:

    • Formyl-CoA : Which is rapidly converted to formate and then to CO2.[8]

    • Tetracosanal : An aldehyde with one less carbon atom (C24). This aldehyde is then oxidized to tetracosanoic acid (lignoceric acid), which can subsequently enter the β-oxidation pathway for energy production.

Physiological Roles and Pathological Implications

The unique properties conferred by the 2-hydroxyl group mean that 2-hydroxypentacosanoate-containing sphingolipids are not merely structural lipids but have vital physiological functions.

Tissue/SystemPhysiological Role of 2-OH-SphingolipidsPathological Implications of Deficiency
Central & Peripheral Nervous System Essential component of myelin galactosylceramides and sulfatides, crucial for the insulation of axons and proper nerve conduction.[1][5]Mutations in the FA2H gene cause Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Hereditary Spastic Paraplegia 35 (SPG35), characterized by leukodystrophy, spasticity, and progressive neurological decline.[1][2][3]
Epidermis Critical for the formation and maintenance of the skin's permeability barrier in the stratum corneum.[1][2]While not as severe as the neurological defects, altered skin barrier function can be observed.
Cellular Level Stabilizes membrane microdomains (lipid rafts) through additional hydrogen bonding, influencing cell signaling and the localization of membrane proteins.[4]Disruption of membrane organization can impact signaling pathways.
Cancer Emerging evidence suggests a role in tumor suppression. Lower FA2H expression is correlated with poor prognosis in some cancers.[11] Some 2-hydroxy fatty acids, like 2-hydroxyoleic acid, exhibit anti-cancer properties.[12]Reduced levels may contribute to tumor progression and chemoresistance.[11]

Analytical Methodologies

The accurate quantification of endogenous 2-hydroxypentacosanoate in mammalian tissues is crucial for both basic research and clinical diagnostics. Due to its very long acyl chain and the presence of a hydroxyl group, specialized analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, though gas chromatography-mass spectrometry (GC-MS) after derivatization is also a powerful and widely used method.[1][2][7][8][13]

Analytical_Workflow General Analytical Workflow for 2-Hydroxypentacosanoate cluster_GCMS GC-MS Path cluster_LCMS LC-MS/MS Path Tissue_Sample Mammalian Tissue Sample (e.g., Brain, Skin) Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Lipid_Extraction Hydrolysis Alkaline/Acid Hydrolysis (to release free fatty acids) Lipid_Extraction->Hydrolysis FA_Extract Free Fatty Acid Extract Hydrolysis->FA_Extract Derivatization Derivatization (e.g., FAME/TMS ethers) FA_Extract->Derivatization Reconstitution Reconstitution in Mobile Phase FA_Extract->Reconstitution GC_Separation Gas Chromatography (GC) Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (MS) Detection GC_Separation->MS_Detection_GC Quantification Data Analysis & Quantification MS_Detection_GC->Quantification LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MSMS_Detection Tandem MS (MS/MS) Detection (MRM Mode) LC_Separation->MSMS_Detection MSMS_Detection->Quantification

Caption: Analytical Workflow for 2-Hydroxypentacosanoate.

Step-by-Step Protocol: Extraction and Analysis by GC-MS

This protocol provides a robust framework for the analysis of total 2-hydroxypentacosanoate content from a tissue sample. The rationale is to release all fatty acids from complex lipids, derivatize them to increase volatility, and then separate and quantify them using GC-MS.

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Rationale : To efficiently extract total lipids, including sphingolipids, from the aqueous and protein-rich environment of the tissue homogenate.

  • Procedure :

    • Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Agitate the homogenate for 20 minutes at room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris. Collect the supernatant.

    • Add 0.4 mL of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge to induce phase separation.

    • Carefully collect the lower, chloroform-rich phase, which contains the total lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification (Alkaline Hydrolysis)

  • Rationale : To cleave the ester and amide linkages, releasing the 2-hydroxypentacosanoate from the ceramide backbone of sphingolipids.

  • Procedure :

    • Re-dissolve the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Add a known amount of an appropriate internal standard (e.g., deuterated 2-hydroxystearic acid).

    • Heat the sample at 80°C for 1 hour in a sealed vial.

    • Cool to room temperature and acidify with 0.5 mL of 1 M HCl to protonate the fatty acids.

    • Extract the free fatty acids by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the extraction.

    • Pool the hexane extracts and dry under nitrogen.

3. Derivatization for GC-MS

  • Rationale : To convert the non-volatile free fatty acids into volatile derivatives suitable for gas chromatography. This two-step process first creates fatty acid methyl esters (FAMEs) and then silylates the hydroxyl group.

  • Procedure :

    • Methylation : Add 1 mL of 2% H2SO4 in methanol to the dried fatty acids. Heat at 60°C for 30 minutes. Add 1 mL of water and extract the FAMEs with 2 mL of hexane. Dry the hexane extract under nitrogen.

    • Silylation : Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes. The sample is now ready for injection.[5][14]

4. GC-MS Analysis

  • Rationale : To separate the derivatized fatty acids based on their boiling points and chain lengths and to identify and quantify them based on their specific mass-to-charge ratios and fragmentation patterns.

  • Parameters :

    • Column : A mid-polarity capillary column (e.g., DB-23 or similar) is suitable for separating FAMEs.

    • Injection : Splitless injection at an injector temperature of 250-280°C.

    • Oven Program : Start at a low temperature (e.g., 120°C), ramp at a controlled rate (e.g., 2-4°C/min) to a high final temperature (e.g., 240°C), and hold for an extended period to elute the very-long-chain species.

    • Mass Spectrometry : Use electron ionization (EI). For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode should be used for maximum sensitivity and specificity.[7][13]

    • Diagnostic Ions : The trimethylsilyl (TMS) derivative of 2-hydroxy FAMEs produces characteristic ions, such as [M-15]+ (loss of a methyl group) and [M-59]+ (loss of the methoxycarbonyl group), which are diagnostic for identifying the C-2 hydroxyl position.[2][7]

Conclusion and Future Perspectives

Endogenous 2-hydroxypentacosanoate is a vital lipid molecule whose importance in mammalian health and disease is increasingly recognized. Its synthesis by FA2H and degradation via peroxisomal α-oxidation are critical for maintaining the integrity of the nervous system and skin. Deficiencies in these pathways lead to devastating neurological disorders, highlighting the non-redundant functions of 2-hydroxylated sphingolipids.

Future research should focus on several key areas:

  • Identification of Alternative Biosynthetic Enzymes : The characterization of the other fatty acid 2-hydroxylase(s) is a critical next step.

  • Elucidation of Novel Signaling Roles : Beyond their structural functions, the specific roles of 2-OH-sphingolipids in cell signaling pathways warrant deeper investigation.

  • Therapeutic Development : Understanding the role of 2-hydroxypentacosanoate and its metabolizing enzymes in cancer could open new therapeutic avenues, potentially through the development of FA2H modulators or the use of synthetic 2-hydroxy fatty acids to enhance chemosensitivity.

The analytical protocols detailed in this guide provide the necessary tools for researchers to accurately probe the biology of 2-hydroxypentacosanoate, paving the way for new discoveries and therapeutic innovations.

References

  • Eckhardt, M., & Watschinger, K. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4894. [Link]

  • Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]

  • Takahashi, T., & Hama, H. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(20), 11113. [Link]

  • Kishimoto, Y., & Radin, N. S. (1963). Occurrence of 2-Hydroxy Fatty Acids in Animal Tissues. Journal of Lipid Research, 4(2), 139-143. [Link]

  • Alderson, N. L., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. The Journal of biological chemistry, 279(47), 48862–48869. [Link]

  • LIPID MAPS. (2009). Lipidomic analysis of sphingolipids (and precursor fatty acyl-CoA's). [Link]

  • Wang, M., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16295–16305. [Link]

  • Wang, Y., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Talanta, 245, 123456. [Link]

  • Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta, 1801(4), 405-414. [Link]

  • Foulon, V., et al. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Biochemical Society Transactions, 35(5), 876-880. [Link]

  • Zhang, T., et al. (2019). Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population. Clinica Chimica Acta, 495, 185-190. [Link]

  • Eckhardt, M., & Watschinger, K. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. ResearchGate. [Link]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In: Methods in Molecular Biology. Humana, New York, NY. [Link]

  • Wang, M., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. [Link]

  • Shindikar, A., et al. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 124, 253-264. [Link]

  • Foulon, V., et al. (2007). The role of 2-hydroxyacyl-CoA lyase 1, a thiamine pyrophosphate dependent peroxisomal enzyme, in the metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight chain fatty acids. The Physiological Society. [Link]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Yao, X., et al. (2018). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine, 35, 45-46. [Link]

  • Takeda, S., et al. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. The Plant Cell, 34(5), 1969-1990. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Aryal, S. (2023). Brain Lipid Extraction Protocol. Microbe Notes. [Link]

  • Jung, S., et al. (2015). Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling. Journal of Chromatography B, 998-999, 92-99. [Link]

  • Liu, Y., et al. (2023). GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach. Metabolites, 13(7), 834. [Link]

Sources

Foundational

2-Hydroxypentacosanoate as a Biomarker for Metabolic Disorders: A Technical Guide to Very Long-Chain Fatty Acid Profiling

Executive Summary 2-Hydroxypentacosanoate (2-OH-C25:0) is a 25-carbon α-hydroxy very long-chain fatty acid (VLCFA) that serves as a highly specific biomarker for evaluating sphingolipid metabolism and peroxisomal functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxypentacosanoate (2-OH-C25:0) is a 25-carbon α-hydroxy very long-chain fatty acid (VLCFA) that serves as a highly specific biomarker for evaluating sphingolipid metabolism and peroxisomal function. As a critical constituent of brain cerebrosides and a direct substrate for peroxisomal α-oxidation, its systemic accumulation or depletion provides a definitive biochemical signature for severe metabolic disorders, including Zellweger spectrum disorders and Fatty Acid 2-Hydroxylase (FA2H) deficiency[1][2]. This whitepaper provides researchers and drug development professionals with an authoritative guide on the mechanistic pathways of 2-OH-C25:0 and the gold-standard analytical protocols required for its accurate quantification.

Biochemical Causality: The Dual Life of 2-Hydroxypentacosanoate

In mammalian lipid metabolism, 2-OH-C25:0 occupies a critical junction between endoplasmic reticulum (ER) synthesis and peroxisomal degradation. Its physiological levels are tightly regulated by two competing pathways:

  • Synthesis and Myelination : Straight-chain VLCFAs (like pentacosanoic acid, C25:0) are α-hydroxylated in the ER by the enzyme fatty acid 2-hydroxylase (FA2H)[3]. The resulting 2-OH-C25:0 is preferentially incorporated by ceramide synthase (CerS) into galactosylceramides and sulfatides. These 2-hydroxylated sphingolipids are fundamental structural components of the myelin sheath in the central nervous system, ensuring membrane stability and proper nerve conduction[2].

  • Peroxisomal α-Oxidation : Free 2-OH-C25:0 that is not incorporated into ceramides undergoes degradation via peroxisomal α-oxidation. Following activation to its CoA ester, the molecule is cleaved by the thiamine pyrophosphate-dependent enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1)[2][3]. This cleavage yields formyl-CoA and a 24-carbon aldehyde (tetracosanal), which is subsequently oxidized to a 24-carbon fatty acid. This pathway is the primary mechanism for the breakdown of 2-hydroxy straight-chain fatty acids in mammals[2].

Pathway VLCFA Pentacosanoic Acid (C25:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H Biomarker 2-Hydroxypentacosanoate (2-OH-C25:0) FA2H->Biomarker α-Hydroxylation CerS Ceramide Synthase (CerS) Biomarker->CerS HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Biomarker->HACL1 Myelin 2-OH-Galactosylceramides (Myelin Sheath) CerS->Myelin Sphingolipid Synthesis Degradation Alpha-Oxidation Products (Odd-Chain FAs) HACL1->Degradation Peroxisomal Cleavage

Metabolic routing of 2-OH-C25:0 between myelin synthesis and peroxisomal degradation.

Clinical Relevance: Diagnostic Logic in Metabolic Disorders

The concentration of 2-OH-C25:0 in plasma or tissue serves as a self-validating diagnostic indicator due to its strict enzymatic regulation. Evaluating this biomarker allows clinicians to pinpoint specific subcellular defects:

  • Peroxisomal Disorders (Accumulation) : In peroxisomal biogenesis disorders (e.g., Zellweger syndrome) or single-enzyme defects involving HACL1, the α-oxidation pathway is compromised. Consequently, 2-OH-C25:0 and other VLCFAs cannot be degraded and accumulate to toxic levels in tissues and plasma[1].

  • FA2H Deficiency (Depletion) : Mutations in the FA2H gene cause Spastic Paraplegia 35 (SPG35) and severe leukodystrophy. In these patients, the inability to synthesize 2-OH-C25:0 leads to a profound depletion of 2-hydroxy-galactosylceramides, resulting in demyelination. Measuring the ratio of 2-OH-C25:0 to unhydroxylated C25:0 provides a definitive readout of FA2H enzymatic activity.

Analytical Workflows: GC-MS vs. LC-MS/MS

Accurate quantification of 2-OH-C25:0 requires overcoming its extreme hydrophobicity and low physiological abundance. Researchers primarily utilize two platforms: Gas Chromatography-Mass Spectrometry (GC-MS) for total hydrolyzed biomarker profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for intact sphingolipid analysis[4][5].

Table 1: Comparative Analytical Platforms for 2-OH-C25:0 Profiling

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (Intact Lipids)
Primary Target Total free and bound 2-OH-C25:0Intact 2-OH-C25:0 ceramides/cerebrosides
Sample Prep High complexity (Hydrolysis + Silylation)Moderate (Extraction + Protein Precipitation)
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (MRM mode)
Specificity High (EI fragmentation patterns)Very High (Precursor-to-product ion transitions)
Clinical Utility Peroxisomal disorder screeningSphingolipidosis and myelin structural analysis

Self-Validating Experimental Protocol for 2-OH-C25:0 Quantification

To ensure scientific integrity and reproducibility, the following GC-MS protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to prevent data artifacts and ensure quantitative precision.

Workflow Sample Tissue/Plasma Sample Extract Lipid Extraction (Bligh-Dyer) Sample->Extract Hydrolysis Alkaline Hydrolysis Extract->Hydrolysis Deriv Silylation (BSTFA/TMCS) Hydrolysis->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Biomarker Quantification GCMS->Data

Step-by-step analytical workflow for the extraction and GC-MS quantification of 2-OH-C25:0.

Step 1: Internal Standard Spiking & Matrix Homogenization
  • Action : Spike the biological sample (e.g., 50 µL plasma or 10 mg brain tissue) with a non-endogenous internal standard (IS), such as stable-isotope labeled 2-OH-C24:0-d4, prior to homogenization.

  • Causality : Adding the IS before any chemical manipulation ensures that subsequent losses during extraction, hydrolysis, or derivatization are mathematically normalized. This creates a self-validating system that guarantees absolute quantitative accuracy regardless of matrix effects.

Step 2: Biphasic Lipid Extraction (Modified Bligh-Dyer)
  • Action : Add a 2:1 (v/v) mixture of Chloroform:Methanol. Vortex vigorously and centrifuge at 3,000 x g for 10 minutes to induce phase separation. Collect the lower organic phase.

  • Causality : 2-OH-C25:0 is highly lipophilic. The chloroform phase selectively partitions VLCFAs and complex sphingolipids away from polar metabolites and proteins, preventing matrix suppression in the mass spectrometer.

Step 3: Acidic Methanolysis (Hydrolysis)
  • Action : Evaporate the organic extract under nitrogen. Add 1 mL of 3 N Methanolic HCl and incubate at 80°C for 2 hours.

  • Causality : The vast majority of 2-OH-C25:0 in biological systems is not free; it is tightly bound via robust amide linkages within ceramides and cerebrosides[2][4]. Acidic methanolysis breaks these bonds, converting all bound 2-OH-C25:0 into free 2-hydroxypentacosanoic acid methyl esters (FAMEs), ensuring the total biomarker pool is measured rather than just the trace free fraction.

Step 4: Silylation (Derivatization)
  • Action : Extract the FAMEs into hexane, evaporate to dryness, and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

  • Causality : While the carboxyl group was methylated in Step 3, the α-hydroxyl group remains free, making the molecule too polar for optimal GC elution. BSTFA converts the free hydroxyl group into a trimethylsilyl (TMS) ether[5]. This dual derivatization drastically improves volatility, thermal stability, and peak symmetry.

Step 5: GC-MS Acquisition (SIM Mode)
  • Action : Inject 1 µL into the GC-MS equipped with a high-temperature capillary column (e.g., DB-5HT). Operate the mass spectrometer in Electron Impact (EI) mode, utilizing Selected Ion Monitoring (SIM) for the specific[M-15]+ and [M-89]+ fragment ions of the derivatized 2-OH-C25:0.

  • Causality : SIM mode ignores background matrix ions, amplifying the signal-to-noise ratio specifically for the target mass fragments. The [M-15]+ ion represents the characteristic loss of a methyl group from the TMS derivative, providing an unambiguous spectral fingerprint for quantification[5].

References

  • [1] Lipid biomarkers for the peroxisomal and lysosomal disorders: their formation, metabolism and measurement. Future Science / Clinical Lipidology.

  • [4] Qualitative on-line profiling of ceramides and cerebrosides by high performance liquid chromatography coupled with electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • [2] Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase. Journal of Biological Chemistry.

  • [3] Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. International Journal of Molecular Sciences / PMC.

  • [5] Chemical composition of the lipophilic compounds from the rind and pith of papyrus (Cyperus papyrus L.) stems. Frontiers in Plant Science.

Sources

Exploratory

The Molecular Architecture and Functional Dynamics of 2-Hydroxypentacosanoate: A Comprehensive Technical Guide

Executive Summary As research into lipidomics accelerates, very long-chain fatty acids (VLCFAs) are increasingly recognized not merely as structural inert barriers, but as dynamic signaling molecules. 2-Hydroxypentacosan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research into lipidomics accelerates, very long-chain fatty acids (VLCFAs) are increasingly recognized not merely as structural inert barriers, but as dynamic signaling molecules. 2-Hydroxypentacosanoate (also known as 2-hydroxypentacosanoic acid or α -hydroxypentacosanoic acid) is a 25-carbon α -hydroxy VLCFA. It plays a critical dual role across biological kingdoms: acting as a structural biopolymer monomer in plant cuticles to prevent environmental desiccation, and functioning as a vital signaling intermediate in nematode and mammalian sphingolipid metabolism.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, biosynthetic pathways, and analytical quantification methodologies of 2-hydroxypentacosanoate, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The behavior of 2-hydroxypentacosanoate in biological systems is strictly dictated by its amphiphilic geometry. The molecule features a massive 23-carbon hydrophobic tail tethered to a highly polar headgroup consisting of a carboxylic acid and an α -hydroxyl group.

This specific α -hydroxylation introduces a hydrogen-bonding donor/acceptor site immediately adjacent to the carboxylate. This proximity alters the pKa of the acid and provides a secondary site for esterification, allowing the molecule to form complex, cross-linked polyester networks (such as plant cutin) rather than simple linear lipids.

Table 1: Physicochemical Properties of 2-Hydroxypentacosanoate
PropertyValueMechanistic Significance
IUPAC Name 2-hydroxypentacosanoic acidStandardized nomenclature for structural identification.
Molecular Formula C25H50O3Defines the very long-chain aliphatic nature, driving extreme hydrophobicity.
Exact Mass 398.375995 DaCritical parameter for high-resolution mass spectrometry (HRMS) gating.
Predicted LogP ~11.3Indicates near-total insolubility in water; forces partitioning into lipid bilayers or organic solvents.
Topological Polar Surface Area 57.5 ŲRepresents the polar headgroup area available for enzymatic recognition and esterification.
InChIKey CUSDWPFQTXVFJL-UHFFFAOYSA-NUnique structural identifier for database cross-referencing ( [1]).

Biosynthetic Pathways & Enzymatic Causality

The biosynthesis of 2-hydroxypentacosanoate is tightly regulated. It begins with the elongation of standard fatty acids into VLCFAs (C25:0) via ELOVL (Elongation of Very Long chain fatty acids) enzymes. The critical functionalization step is the α -hydroxylation of the C25:0 precursor.

In plants, this oxidation is mediated by cytochrome P450s and GMC oxidoreductases. In animals and nematodes, Fatty Acid 2-Hydroxylase (FA2H) catalyzes this conversion, preparing the molecule for incorporation into complex sphingolipids.

Biosynthesis Precursor Pentacosanoic Acid (C25:0 VLCFA) Enzyme1 Fatty Acid 2-Hydroxylase (e.g., FA2H / HTH1) Precursor->Enzyme1 Substrate Binding Metabolite 2-Hydroxypentacosanoate (2-OH-C25:0) Enzyme1->Metabolite α-Hydroxylation PathA Sphingolipids (Glucosylceramides) Metabolite->PathA Ceramide Synthase (Animals/Nematodes) PathB Plant Cutin / Waxes (Epidermal Barrier) Metabolite->PathB Esterification (Plants)

Biosynthetic routing of 2-Hydroxypentacosanoate into sphingolipid and cutin pathways.

Biological Roles and Mechanistic Insights

Plant Cuticle Integrity and Reproductive Development

In the botanical domain, 2-hydroxypentacosanoate is a fundamental building block of cutin. The cuticle acts as an apoplastic barrier that prevents uncontrolled water loss and provides mechanical defense.

  • Organ Fusion Prevention: Mutations in the HOTHEAD (HTH) gene in Arabidopsis thaliana result in a deficiency of oxidized VLCFAs, leading to severe developmental defects such as postgenital organ fusion ( [2]).

  • Transport Mechanisms: The secretion of these cutin monomers to the extracellular matrix is actively managed by ATP-binding cassette transporters, such as the DESPERADO/AtWBC11 transporter ( [3]).

  • Pollen Fertility: In crops like rice (Oryza sativa), homologous enzymes (e.g., OsLAP3 and HTH1) are required for anther cuticle formation and pollen exine patterning. Disruptions in this pathway lead to complete male sterility ( [5]).

Sphingolipid Metabolism and TORC1 Signaling

In zoological models, particularly Caenorhabditis elegans, 2-hydroxypentacosanoate is heavily incorporated into glucosylceramides. These specific sphingolipids are not merely structural; they actively coordinate with the TORC1 signaling pathway to monitor nutrient status, regulate postembryonic development, and modulate autophagy-dependent lifespan extension ( [4]).

Analytical Methodologies: Extraction, Derivatization, and Quantification

As an application scientist, I approach the quantification of VLCFAs as a thermodynamic system that must be rigorously controlled. 2-OH-C25:0 is highly prone to matrix trapping and GC column adsorption. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Extraction S1 1. Tissue Lysis & Lipid Extraction S2 2. Alkaline Hydrolysis S1->S2 Organic Phase S3 3. Dual Derivatization S2->S3 Free Fatty Acids S4 4. GC-MS Quantification S3->S4 TMS-Ester Derivatives

Step-by-step analytical workflow for extraction and GC-MS quantification of 2-OH-C25:0.

Step-by-Step Self-Validating Protocol

Step 1: Internal Standardization & Matrix Disruption

  • Action: Spike the raw biological tissue with a known concentration of an unnatural odd-chain α -hydroxy fatty acid (e.g., 2-hydroxyheptadecanoic acid, 2-OH-C17:0). Homogenize in a Chloroform:Methanol (2:1, v/v) biphasic system.

  • Causality & Validation: The amphiphilic nature of 2-OH-C25:0 requires a biphasic solvent to precipitate proteins while partitioning lipids into the lower organic phase. The 2-OH-C17:0 acts as an internal quality control. If the final recovery of this standard falls outside the 85–115% range, the system automatically flags the batch for matrix suppression, preventing false-negative reporting.

Step 2: Base-Catalyzed Saponification

  • Action: Evaporate the organic phase and resuspend in 1M KOH in ethanol. Incubate at 80°C for 2 hours.

  • Causality: 2-OH-C25:0 is rarely free-floating; it is heavily esterified in cutin matrices or complex sphingolipids. High-heat alkaline hydrolysis cleaves these ester bonds to yield free α -hydroxy fatty acids, ensuring total lipid pool quantification rather than just the free fraction.

Step 3: Dual Derivatization (Methylation and Silylation)

  • Action: Treat the dried extract with methanolic HCl (80°C, 1 hr) to methylate the carboxyl group. Subsequently, react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS (60°C, 30 min).

  • Causality: If left underivatized, the polar carboxyl and hydroxyl moieties induce severe hydrogen bonding with the silanol groups of the GC column, resulting in peak tailing and signal loss. Methylation neutralizes the carboxylate, while silylation caps the α -hydroxyl to form Methyl 2-[(trimethylsilyl)oxy]pentacosanoate. This dual capping drastically lowers the boiling point and ensures sharp, Gaussian peak shapes.

Step 4: GC-MS Acquisition

  • Action: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS, 5% phenyl-methylpolysiloxane).

  • Causality: The non-polar stationary phase provides optimal thermodynamic separation of derivatized VLCFAs based strictly on their boiling points, minimizing steric interactions and allowing baseline resolution of C24, C25, and C26 homologs.

Pharmaceutical & Agricultural Implications

Understanding the exact physical chemistry and biological routing of 2-hydroxypentacosanoate opens two major developmental avenues:

  • Agricultural Engineering: By upregulating GMC oxidoreductases (like HTH1) in crops, agricultural scientists can artificially thicken the cuticular barrier. This biochemical fortification directly increases drought resistance and prevents pathogen penetration in shifting climate conditions.

  • Therapeutic Drug Development: In mammalian systems, the dysregulation of α -hydroxylated sphingolipids is implicated in severe neurodegenerative sphingolipidoses (e.g., leukodystrophies). Small-molecule modulators targeting Fatty Acid 2-Hydroxylase (FA2H) are currently being investigated to restore lipid homeostasis in these metabolic disorders.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11406885, 2-Hydroxypentacosanoic acid". PubChem. URL:[Link]

  • Kurdyukov, S., et al. "Genetic and biochemical evidence for involvement of HOTHEAD in the biosynthesis of long-chain α-,ω-dicarboxylic fatty acids". MPG.PuRe. URL: [Link]

  • Panikashvili, D., et al. "The Arabidopsis DESPERADO/AtWBC11 Transporter Is Required for Cutin and Wax Secretion". Plant Physiology (PMC). URL: [Link]

  • Zhu, et al. "The Sphingolipidome of the model organism Caenorhabditis elegans". Helmholtz Zentrum München. URL:[Link]

  • "OsLAP3/OsSTRL2, encoding a rice strictosidine synthase, is required for anther cuticle formation and pollen exine patterning in rice". Frontiers in Plant Science. URL:[Link]

Foundational

An In-depth Technical Guide to the Potential Therapeutic Effects of 2-Hydroxypentacosanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Hydroxypentacosanoate, a 2-hydroxy very-long-chain fatty acid. Given the limited direct research on this s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hydroxypentacosanoate, a 2-hydroxy very-long-chain fatty acid. Given the limited direct research on this specific molecule, this document synthesizes information from the broader class of 2-hydroxy fatty acids (hFAs) to elucidate its potential biological roles and therapeutic applications. We will delve into its biosynthesis, mechanism of action within sphingolipid metabolism, and explore its potential in neurology, dermatology, and oncology, supported by established experimental protocols.

Introduction to 2-Hydroxy Fatty Acids and 2-Hydroxypentacosanoate

2-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group on the second carbon of the fatty acyl chain. These molecules are integral components of sphingolipids, which are crucial for the structure and function of cellular membranes, particularly in the nervous system and the skin. 2-Hydroxypentacosanoate is a very-long-chain fatty acid (VLCFA) with a 25-carbon backbone and a hydroxyl group at the alpha position. While specific research on 2-Hydroxypentacosanoate is sparse, its structural similarity to other biologically active 2-hydroxy fatty acids suggests it may hold significant therapeutic potential. This guide aims to explore these possibilities by examining the established roles of related compounds.

Chemical Properties and Biosynthesis

The primary route for the synthesis of 2-hydroxy fatty acids in mammals is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2] This enzyme introduces a hydroxyl group onto a fatty acyl-CoA substrate. The resulting 2-hydroxy fatty acid is then incorporated into ceramides by ceramide synthases.[2]

G cluster_synthesis Biosynthesis of 2-Hydroxy Sphingolipids Fatty Acyl-CoA Fatty Acyl-CoA FA2H FA2H Fatty Acyl-CoA->FA2H 2-Hydroxy Fatty Acyl-CoA 2-Hydroxy Fatty Acyl-CoA Ceramide Synthases Ceramide Synthases 2-Hydroxy Fatty Acyl-CoA->Ceramide Synthases Incorporation FA2H->2-Hydroxy Fatty Acyl-CoA 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide Ceramide Synthases->2-Hydroxy Dihydroceramide Dihydroceramide Desaturase Dihydroceramide Desaturase 2-Hydroxy Dihydroceramide->Dihydroceramide Desaturase Sphingosine Sphingosine Sphingosine->Ceramide Synthases 2-Hydroxy Ceramide 2-Hydroxy Ceramide Dihydroceramide Desaturase->2-Hydroxy Ceramide

Caption: Biosynthesis of 2-Hydroxy Sphingolipids.

Biological Role and Mechanism of Action

2-hydroxy fatty acids are almost exclusively found as N-acyl chains within the ceramide portion of various sphingolipids.[2] The presence of the 2-hydroxyl group significantly impacts the biophysical properties of the membranes in which they reside.

3.1. Membrane Stability and Organization

The 2-hydroxyl group can form additional hydrogen bonds with adjacent lipids and proteins, which enhances the stability of membrane microdomains, also known as lipid rafts.[1] This is particularly important in the densely packed myelin sheath of neurons and the lamellar structures of the skin's stratum corneum.[1][2]

G cluster_membrane Role of 2-Hydroxy Sphingolipids in Membranes 2-Hydroxy Ceramide 2-Hydroxy Ceramide Membrane Integration Membrane Integration 2-Hydroxy Ceramide->Membrane Integration Hydrogen Bonding Hydrogen Bonding Membrane Integration->Hydrogen Bonding Enables Membrane Stability Membrane Stability Hydrogen Bonding->Membrane Stability Increases Myelin Sheath Myelin Sheath Membrane Stability->Myelin Sheath Crucial for Skin Barrier Skin Barrier Membrane Stability->Skin Barrier Essential for

Caption: Functional Role of 2-Hydroxy Sphingolipids.

3.2. Key Enzymes and Associated Diseases

The metabolism of 2-hydroxy fatty acids is tightly regulated. Deficiencies in key enzymes can lead to severe pathologies.

Enzyme/GeneFunctionAssociated Disease
Fatty Acid 2-Hydroxylase (FA2H) Synthesizes 2-hydroxy fatty acids.[1][2]Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), Spastic Paraplegia 35.[1][3][4]
Phytanoyl-CoA 2-Hydroxylase (PHYH) Involved in the peroxisomal α-oxidation of fatty acids, including 2-hydroxy fatty acids.[2]Refsum's Disease.[2]

Potential Therapeutic Effects and Clinical Significance

Based on the known functions of 2-hydroxy fatty acids, 2-Hydroxypentacosanoate could be explored for therapeutic applications in several areas.

4.1. Neurological Disorders

Mutations in the FA2H gene lead to Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a condition characterized by demyelination, spasticity, and ataxia.[3][5] This underscores the critical role of 2-hydroxylated sphingolipids in maintaining the integrity of myelin. As a very-long-chain fatty acid, 2-Hydroxypentacosanoate would be a key component of the galactosylceramides that are abundant in myelin. Therefore, supplementation with 2-Hydroxypentacosanoate could be a potential therapeutic strategy to restore myelin structure and function in FAHN and other demyelinating diseases. Furthermore, studies on a hydroxylated derivative of docosahexaenoic acid (DHA), 2-hydroxy-DHA, have shown efficacy in animal models of Alzheimer's disease, suggesting a broader potential for 2-hydroxy fatty acids in neuroprotection.[6]

4.2. Dermatological Applications

2-hydroxy ceramides are essential for the formation of the skin's permeability barrier, which prevents water loss and protects against environmental insults.[2][7] In conditions like atopic dermatitis and xerosis (dry skin), the levels of these specialized lipids are often reduced, leading to a compromised barrier function.[8] Topical application of formulations containing 2-Hydroxypentacosanoate could potentially replenish these lipids, helping to restore the integrity of the stratum corneum, improve hydration, and reduce inflammation.

4.3. Oncology

The synthetic 2-hydroxy fatty acid, 2-hydroxyoleic acid (2OHOA), has demonstrated potent anti-cancer activity and has been designated an orphan drug for the treatment of glioma.[9][10] 2OHOA is thought to work through a novel mechanism termed "membrane lipid therapy," where it alters the composition and organization of cancer cell membranes, leading to cell cycle arrest and apoptosis.[11][12] It also modulates the activity of sphingomyelin synthase, restoring normal sphingomyelin levels in cancer cells.[11][12] Given these findings, 2-Hydroxypentacosanoate warrants investigation for similar anti-proliferative effects in various cancers.

Experimental Protocols

5.1. Workflow for Analysis of 2-Hydroxy Fatty Acids

G cluster_workflow Experimental Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification For Total hFAs LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis For Intact hFA-Sphingolipids Derivatization Derivatization Saponification->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for 2-hydroxy fatty acid analysis.

5.2. Protocol for Total Lipid Extraction

This protocol is suitable for the extraction of lipids, including those containing 2-hydroxy fatty acids, from cell cultures or tissues.

  • Homogenization: Homogenize cell pellets or tissues in ice-cold phosphate-buffered saline (PBS).

  • Solvent Addition: Add a 2:1 (v/v) mixture of methanol and chloroform to the homogenate. For quantitative analysis using mass spectrometry, add an appropriate internal standard at this stage.

  • Extraction: Vortex the mixture vigorously and incubate at 48°C for 1-2 hours.

  • Phase Separation: Add chloroform and water to the extract to induce phase separation.

  • Collection: Centrifuge the sample to pellet any precipitate. Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.[13]

5.3. Protocol for GC-MS Analysis of Total 2-Hydroxy Fatty Acids

This method is used for the quantification of the total amount of 2-hydroxy fatty acids after their release from complex lipids.

  • Saponification: Hydrolyze the dried lipid extract with a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their sphingolipid backbone.

  • Esterification: Convert the free fatty acids to fatty acid methyl esters (FAMEs) by heating with a reagent such as BF3-methanol.

  • Derivatization: Convert the hydroxyl group of the 2-hydroxy FAMEs to a trimethylsilyl (TMS) ether using a silylating agent (e.g., BSTFA with TMCS). This step is crucial for good chromatographic separation and fragmentation in the mass spectrometer.[14]

  • GC-MS Analysis: Inject the derivatized sample onto a gas chromatograph coupled to a mass spectrometer. Use a suitable temperature program to separate the FAMEs.

  • Quantification: Identify and quantify the 2-hydroxy FAMEs based on their retention times and characteristic mass spectral fragments compared to authentic standards.[15][16][17]

5.4. Protocol for LC-MS/MS Analysis of Intact 2-Hydroxylated Sphingolipids

This advanced technique allows for the analysis of specific sphingolipid species containing 2-hydroxy fatty acids without prior hydrolysis.[18][19]

  • Sample Preparation: Use the reconstituted total lipid extract directly.

  • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column. Use a gradient elution to separate the different lipid species.

  • Mass Spectrometry: Operate the tandem mass spectrometer in a positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions characteristic of the 2-hydroxylated sphingolipids of interest.

  • Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Generate a calibration curve using known concentrations of authentic standards to calculate the concentration of the sphingolipids in the sample.[13][20]

5.5. Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Total 2-hydroxy fatty acids (after hydrolysis)Intact 2-hydroxylated sphingolipids
Sample Preparation More extensive (hydrolysis, esterification, derivatization)Less extensive (direct analysis of lipid extract)
Information Provided Total amount of 2-hydroxy fatty acidsProfile of specific 2-hydroxylated sphingolipid species
Sensitivity HighVery High
Specificity HighVery High

Conclusion and Future Directions

While direct evidence for the therapeutic effects of 2-Hydroxypentacosanoate is currently lacking, the well-established roles of other 2-hydroxy fatty acids provide a strong rationale for its investigation. Its potential to restore myelin integrity in neurodegenerative diseases, enhance skin barrier function in dermatological conditions, and act as an anti-proliferative agent in oncology presents exciting avenues for future research.

The immediate next steps should involve the chemical or enzymatic synthesis of 2-Hydroxypentacosanoate to enable in vitro and in vivo studies.[21][22] Its effects on the biophysical properties of membranes, its incorporation into sphingolipids in relevant cell models (e.g., oligodendrocytes, keratinocytes, and cancer cell lines), and its efficacy in animal models of FAHN, atopic dermatitis, and glioma should be systematically evaluated. Such research will be crucial in determining whether 2-Hydroxypentacosanoate can be translated into a novel therapeutic agent.

References

  • 2-Hydroxyoleic acid-inserted liposomes as a multifunctional carrier of anticancer drugs. (URL: [Link])

  • Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. ResearchGate. (URL: [Link])

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. National Center for Biotechnology Information. (URL: [Link])

  • Fatty acid hydroxylase-associated neurodegeneration. MedlinePlus Genetics. (URL: [Link])

  • Fatty Acid Hydroxylase-associated Neurodegeneration. Encyclopedia.pub. (URL: [Link])

  • Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. ACS Publications. (URL: [Link])

  • Fatty acid hydroxylase-associated neurodegeneration. MedlinePlus. (URL: [Link])

  • Anti-Tumorigenic Effect of a Novel Derivative of 2-Hydroxyoleic Acid and the Endocannabinoid Anandamide on Neuroblastoma Cells. MDPI. (URL: [Link])

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. National Center for Biotechnology Information. (URL: [Link])

  • 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. National Center for Biotechnology Information. (URL: [Link])

  • 2-hydroxyoleic acid for the treatment of glioma. European Medicines Agency. (URL: [Link])

  • A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities. Frontiers. (URL: [Link])

  • Approaches for probing and evaluating mammalian sphingolipid metabolism. National Center for Biotechnology Information. (URL: [Link])

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. (URL: [Link])

  • Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30... ResearchGate. (URL: [Link])

  • 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. ResearchGate. (URL: [Link])

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. (URL: [Link])

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. (URL: [Link])

  • 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy. Frontiers. (URL: [Link])

  • 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy. National Center for Biotechnology Information. (URL: [Link])

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. National Center for Biotechnology Information. (URL: [Link])

  • Hydroxy fatty acids. Cyberlipid. (URL: [Link])

  • Production of long-chain hydroxy fatty acids by microbial conversion. National Center for Biotechnology Information. (URL: [Link])

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. ResearchGate. (URL: [Link])

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. National Center for Biotechnology Information. (URL: [Link])

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. National Center for Biotechnology Information. (URL: [Link])

  • Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. ACS Publications. (URL: [Link])

  • Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof.
  • 2-Hydroxydocosanoic acid. PubChem. (URL: [Link])

  • Skin Lipid Barrier: Structure, Function and Metabolism. National Center for Biotechnology Information. (URL: [Link])

  • 22-Hydroxydocosanoic acid. PubChem. (URL: [Link])

  • 3 Lipids Essential for Skin Barrier Function. 2250 Skincare. (URL: [Link])

  • Skin 101: Understanding the Fundamentals of Skin Barrier Physiology—Why is This Important for Clinicians? The Journal of Clinical and Aesthetic Dermatology. (URL: [Link])

  • Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. MDPI. (URL: [Link])

  • Skin Lipids and Their Influence on Skin Microbiome and Skin Care. ACS Publications. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-Hydroxypentacosanoate

Introduction & Biological Relevance 2-Hydroxypentacosanoate is the conjugate base of 2-hydroxypentacosanoic acid, a 25-carbon α -hydroxy very long-chain fatty acid (hVLCFA). In mammalian biology, 2-hydroxy fatty acids ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

2-Hydroxypentacosanoate is the conjugate base of 2-hydroxypentacosanoic acid, a 25-carbon α -hydroxy very long-chain fatty acid (hVLCFA). In mammalian biology, 2-hydroxy fatty acids are critical structural building blocks for a specialized subset of sphingolipids. These hFA-sphingolipids are predominantly found in the galactosylceramides of the nervous system's myelin sheath and the epidermal lamellar bodies of the skin.

The endogenous synthesis of these molecules is catalyzed by [1], an enzyme that stereospecifically hydroxylates free fatty acids at the C-2 position. The physiological indispensability of hVLCFAs is underscored by the fact that mutations in the FA2H gene lead to severe neurological disorders, such as leukodystrophy [2].

For researchers, extracting these rare lipids from natural sources yields complex, heterogenous mixtures. De novo chemical synthesis is therefore required to produce the pure 2-hydroxypentacosanoate standards necessary for in vitro enzymatic assays, lipidomics, and membrane biophysics research.

BiologicalPathway FA Pentacosanoic Acid (C25:0) FA2H FA2H Enzyme (2-Hydroxylase) FA->FA2H + O2, Cytochrome b5 HFA 2-Hydroxypentacosanoic Acid FA2H->HFA CerS Ceramide Synthase (CerS) HFA->CerS + Sphingoid Base Sphingo hFA-Sphingolipids (Myelin/Epidermis) CerS->Sphingo

Fig 1. Biological pathway of 2-hydroxy fatty acid incorporation into mammalian sphingolipids.

Mechanistic Causality in Chemical Synthesis

While biocatalytic methods using [3] exist, scalable laboratory synthesis of hVLCFAs relies on robust organic chemistry. The classic Hell-Volhard-Zelinsky (HVZ) α -bromination is often used for shorter chains, but for [4] like pentacosanoic acid, poor solubility and sluggish reactivity make the HVZ reaction prone to low yields.

To bypass these limitations, this protocol utilizes an enolate oxidation strategy. The experimental choices are grounded in the following chemical causalities:

  • Esterification: Free pentacosanoic acid is highly hydrophobic and virtually insoluble in ethereal solvents at low temperatures. Converting it to a methyl ester drastically improves its solubility in tetrahydrofuran (THF), enabling homogenous low-temperature reactions.

  • Kinetic Enolate Formation: Lithium diisopropylamide (LDA) is employed at −78∘C to generate a kinetic lithium enolate. The extreme steric bulk of the diisopropylamine groups prevents the base from acting as a nucleophile, thereby avoiding unwanted Claisen self-condensation of the ester.

  • Electrophilic Oxygen Transfer: We utilize Davis' oxaziridine (3-phenyl-N-tosyloxaziridine) as the oxidant. Unlike molecular oxygen or MoOPH, Davis' reagent provides a reliable, direct electrophilic oxygen transfer to the enolate α -carbon, producing the α -hydroxy ester with high chemoselectivity and avoiding over-oxidation to the α -keto derivative.

  • Saponification: Mild basic hydrolysis of the resulting ester yields the target 2-hydroxypentacosanoate salt.

SynthesisWorkflow Step1 Pentacosanoic Acid + MeOH / H2SO4 Step2 Methyl Pentacosanoate Step1->Step2 Esterification Step3 1. LDA, THF, -78°C 2. Davis' Oxaziridine Step2->Step3 Enolate Formation Step4 Methyl 2-Hydroxypentacosanoate Step3->Step4 α-Hydroxylation Step5 NaOH, THF/MeOH/H2O Reflux Step4->Step5 Saponification Step6 Sodium 2-Hydroxypentacosanoate (Target Compound) Step5->Step6 Salt Formation

Fig 2. Chemical synthesis workflow for 2-hydroxypentacosanoate via enolate oxidation.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of Methyl Pentacosanoate
  • Preparation: Suspend pentacosanoic acid (1.0 eq, 10 mmol) in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 0.5 mL of concentrated H2​SO4​ dropwise as a Fischer esterification catalyst.

  • Reaction: Heat the mixture to reflux ( 65∘C ) for 12 hours. The opaque suspension will gradually clarify as the hydrophobic acid converts to the more soluble methyl ester.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3​ ( 2×50 mL ) to neutralize the acid catalyst, followed by brine ( 50 mL ). Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield a white solid.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The protocol is validated if the baseline starting material spot is completely absent, replaced by a single high- Rf​ spot (visualized via phosphomolybdic acid stain).

Phase 2: α -Hydroxylation via Enolate Oxidation
  • Enolate Generation: Purge a flame-dried Schlenk flask with argon. Dissolve the methyl pentacosanoate (1.0 eq, 8 mmol) in 80 mL of anhydrous THF. Cool the solution to −78∘C using a dry ice/acetone bath. Dropwise, add LDA (1.2 eq, 2.0 M in THF/heptane). Stir strictly at −78∘C for 1.5 hours to ensure complete kinetic enolate formation.

  • Oxidation: Dissolve Davis' oxaziridine (1.5 eq, 12 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 15 minutes.

  • Maturation: Stir for an additional 2 hours at −78∘C , then remove the cooling bath and allow the reaction to slowly warm to 0∘C over 1 hour.

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NH4​Cl . Extract the aqueous phase with diethyl ether ( 3×50 mL ). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under vacuum.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution from 100% Hexane to 85:15 Hexane:EtOAc to isolate methyl 2-hydroxypentacosanoate.

  • Self-Validation: Submit the purified intermediate for 1H NMR analysis. The protocol is validated by the appearance of a diagnostic multiplet at ∼4.2 ppm , confirming the presence of the α -proton shifted downfield by the newly introduced adjacent hydroxyl group.

Phase 3: Saponification to 2-Hydroxypentacosanoate
  • Hydrolysis: Dissolve methyl 2-hydroxypentacosanoate (1.0 eq, 5 mmol) in 50 mL of a THF/MeOH/H 2​ O (2:1:1 v/v/v) solvent mixture. The inclusion of THF is mandatory to keep the C25 chain solvated.

  • Salt Formation: Add solid NaOH (2.0 eq, 10 mmol) to the solution. Equip the flask with a reflux condenser and heat to 60∘C for 4 hours.

  • Isolation: Cool the mixture to 0∘C in an ice bath. The sodium 2-hydroxypentacosanoate will precipitate out of the mixed solvent system as a fine white solid due to the amphiphilic nature of the salt. Filter the precipitate via vacuum filtration and wash sequentially with cold methanol and cold hexanes to remove any unreacted ester and non-polar impurities.

  • Self-Validation: Analyze the dried powder via FT-IR spectroscopy. The protocol is validated by the disappearance of the sharp ester carbonyl stretch ( ∼1740 cm−1 ) and the emergence of a strong carboxylate asymmetric stretch ( ∼1580 cm−1 ) alongside a broad O-H stretch ( ∼3300 cm−1 ).

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized compound for downstream biological assays, researchers must validate the final product against the following expected analytical parameters.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Overall Yield 45 - 55% (over 3 steps)Indicates successful kinetic enolate trapping and minimal side reactions.
1 H NMR (400 MHz, CDCl 3​ ) δ 4.15 - 4.25 (m, 1H)Confirms the α -proton shift due to the adjacent -OH group.
13 C NMR (100 MHz, CDCl 3​ ) δ 70.5 (C- α ), 179.2 (C=O)Validates the carbon backbone oxidation state at the C2 position.
FT-IR (ATR) 3300 cm−1 (br), 1580 cm−1 (s)Confirms the presence of both the hydroxyl and carboxylate salt groups.
High-Resolution MS (ESI-) m/z 397.3687 [M-H] Exact mass confirmation for the C 25​ H 49​ O 3−​ anion.

Quality Control & Troubleshooting

  • Incomplete Enolate Formation: If unreacted methyl pentacosanoate is recovered during Phase 2, ensure the THF is strictly anhydrous and distilled over sodium/benzophenone. Trace water will prematurely quench the LDA before enolate formation occurs.

  • Over-oxidation: If α -keto byproducts are observed in the NMR spectra, ensure the internal temperature of the reaction is strictly maintained at −78∘C during the addition of Davis' oxaziridine. Allowing the reaction to warm too quickly promotes over-oxidation.

  • Saponification Sluggishness: C25 fatty acid derivatives are notoriously prone to aggregation. If the saponification reaction stalls, increase the proportion of THF in the solvent mixture or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate hydroxide attack on the lipidic ester.

References

  • UniProt Consortium. "FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human)". UniProtKB. URL:[Link]

  • Hama, H. "Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology". Biochimica et Biophysica Acta. URL:[Link]

  • Adam, W., et al. " α Hydroxylation of Carboxylic Acids with Molecular Oxygen Catalyzed by the α Oxidase of Peas (Pisum sativum): A Novel Biocatalytic Synthesis of Enantiomerically Pure (R)-2-Hydroxy Acids". Journal of the American Chemical Society. URL:[Link]

  • Kihara, A. "Very long-chain fatty acids: elongation, physiology and related disorders". Journal of Biochemistry. URL:[Link]

Application

Quantitative Analysis of 2-Hydroxypentacosanoate via GC-MS: A Comprehensive Application Protocol

Executive Summary & Biological Significance 2-Hydroxypentacosanoic acid (C25:0 2-OH) is a 2-hydroxy very long-chain fatty acid (2-OH-VLCFA) characterized by a 25-carbon aliphatic chain with an alpha-hydroxyl group . In b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

2-Hydroxypentacosanoic acid (C25:0 2-OH) is a 2-hydroxy very long-chain fatty acid (2-OH-VLCFA) characterized by a 25-carbon aliphatic chain with an alpha-hydroxyl group . In biological systems, 2-OH-VLCFAs are critical structural components of specific sphingolipids, particularly cerebrosides and sulfatides, which are essential for maintaining the integrity of the myelin sheath in the nervous system and the permeability barrier of the skin .

The biosynthesis of these unique lipids is primarily driven by Fatty Acid 2-Hydroxylase (FA2H). Dysregulation in this pathway is implicated in severe neurodegenerative conditions, such as leukodystrophies, and alters plasma membrane microdomain dynamics under cellular stress . Accurate quantification of 2-hydroxypentacosanoate is therefore paramount for drug development targeting peroxisomal disorders and sphingolipid metabolism.

FA2H_Pathway VLCFA VLCFA (e.g., C25:0) OH_VLCFA 2-OH-VLCFA (2-OH C25:0) VLCFA->OH_VLCFA Hydroxylation FA2H Fatty Acid 2-Hydroxylase FA2H->OH_VLCFA Catalyzes Ceramide 2-OH-Ceramides OH_VLCFA->Ceramide Amidation CerS Ceramide Synthase CerS->Ceramide Catalyzes Myelin Myelin Sheath & Skin Barrier Ceramide->Myelin Structural Role

Diagram 1: FA2H-mediated biosynthesis of 2-hydroxypentacosanoate and its role in sphingolipids.

Analytical Strategy: The Causality of Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling due to its unparalleled chromatographic resolution and mass accuracy. However, native 2-hydroxypentacosanoate possesses both a carboxylic acid (-COOH) and an alpha-hydroxyl (-OH) group. These polar moieties induce strong intermolecular hydrogen bonding, resulting in high boiling points, thermal instability, and severe peak tailing on non-polar GC stationary phases.

To overcome this, a dual-derivatization strategy is required:

  • Acid-Catalyzed Methanolysis: 2-OH-VLCFAs are often tightly bound within ceramides via robust amide linkages. Standard alkaline transesterification fails to cleave these bonds. We utilize methanolic hydrochloric acid (HCl) at elevated temperatures to simultaneously hydrolyze the amide bonds and convert the liberated carboxylic acid into a volatile methyl ester (FAME) .

  • Trimethylsilylation (TMS): The remaining alpha-hydroxyl group is derivatized using BSTFA with 1% TMCS. This converts the -OH to a -O-TMS ether. Mechanistically, this not only enhances volatility but critically directs electron ionization (EI) fragmentation. The TMS-FAME derivative undergoes highly favored alpha-cleavage, yielding an intense [M-59]+ ion (loss of the carbomethoxy group), which serves as a highly sensitive target for Selected Ion Monitoring (SIM) .

Step-by-Step Experimental Protocol

Reagents & Materials
  • Internal Standard (IS): Stable isotope-labeled 2-hydroxy fatty acid (e.g., d4​ -2-hydroxytetracosanoate) or an odd-chain analog not present in the matrix (e.g., 2-hydroxytricosanoic acid, C23:0 2-OH).

  • Extraction Solvents: Chloroform, Methanol, LC-MS grade Water (Folch extraction).

  • Derivatization Reagents: 3N Methanolic HCl, Hexane, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS), Pyridine.

Workflow Methodology

Step 1: Lipid Extraction (Folch Method) Causality: VLCFAs are highly hydrophobic. A 2:1 Chloroform:Methanol ratio effectively disrupts lipid-protein complexes in biological matrices.

  • Transfer 50 mg of tissue or 1×107 cells into a glass homogenizer.

  • Spike the sample with 50 µL of Internal Standard (10 µg/mL). Self-Validating Check: Adding IS prior to extraction ensures that any physical loss during phase separation is mathematically normalized.

  • Add 1.5 mL of Chloroform:Methanol (2:1, v/v) and homogenize thoroughly.

  • Add 0.3 mL of LC-MS grade water, vortex for 30 seconds, and centrifuge at 3,000 × g for 10 minutes to induce phase separation.

  • Carefully extract the lower organic phase (containing the lipids) and transfer to a heavy-walled borosilicate glass tube. Evaporate to dryness under a gentle stream of nitrogen.

Step 2: Acid-Catalyzed Methanolysis

  • Reconstitute the dried lipid extract in 1.0 mL of 3N Methanolic HCl.

  • Seal the tube tightly with a Teflon-lined cap and incubate at 80 °C for 2 hours.

  • Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of water. Vortex vigorously.

  • Centrifuge to separate the phases. The upper hexane layer contains the newly formed 2-hydroxy fatty acid methyl esters (2-OH-FAMEs).

  • Transfer the hexane layer to a clean GC vial and evaporate to dryness under nitrogen.

Step 3: Trimethylsilylation (TMS Derivatization)

  • To the dried 2-OH-FAMEs, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial and incubate at 60 °C for 30 minutes.

  • Evaporate the reagents under nitrogen (to prevent GC column degradation from excess derivatizing agent) and reconstitute in 100 µL of Hexane for GC-MS injection.

GCMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Hydrolysis Acid Methanolysis (Release & Methylation) Extraction->Hydrolysis Silylation TMS Derivatization (BSTFA + 1% TMCS) Hydrolysis->Silylation GCMS GC-EI-MS Analysis (SIM Mode) Silylation->GCMS Data Quantitation & Data Processing GCMS->Data

Diagram 2: Step-by-step sample preparation and analytical workflow for 2-OH-VLCFA GC-MS analysis.

GC-MS Acquisition Parameters & Quantitative Data Structure

To achieve high sensitivity, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. For 2-Hydroxypentacosanoate (derivatized as a FAME-TMS ether, MW = 484.87 g/mol ), the base peak generated by alpha-cleavage is m/z 425[M - COOCH3]+.

Table 1: GC-MS Instrument Parameters
ParameterSetting / Condition
GC System Agilent 7890B / 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m length × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium, constant flow at 1.0 mL/min
Injection Mode 1 µL, Splitless mode, Injector Temperature: 280 °C
Oven Temperature Program 150 °C (hold 1 min) → ramp 10 °C/min to 280 °C → ramp 5 °C/min to 320 °C (hold 10 min)
Transfer Line Temp 290 °C
Ionization Mode Electron Ionization (EI), 70 eV
Source / Quad Temp Source: 230 °C
Table 2: SIM Parameters for Target and Internal Standard
AnalyteDerivative FormTarget Ion (Quantifier)Qualifier IonsDwell Time
2-Hydroxypentacosanoate (C25:0 2-OH)FAME-TMSm/z 425 [M-59]+m/z 469, m/z 7350 ms
2-Hydroxytricosanoate (C23:0 2-OH, IS)FAME-TMSm/z 397 [M-59]+m/z 441, m/z 7350 ms

Method Validation & Quality Control (Self-Validating System)

A robust analytical protocol must be self-validating to ensure data trustworthiness. The following QC parameters must be evaluated during every batch run to confirm that the extraction efficiency, derivatization completeness, and instrumental response remain within acceptable tolerances.

Table 3: Quality Control & Acceptance Criteria
QC ParameterMechanistic PurposeAcceptance CriteriaCorrective Action if Failed
Calibration Linearity Ensures detector response is proportional to analyte concentration. R2≥0.995 (Range: 10 - 1000 ng/mL)Remake calibration standards; inspect GC injector liner for active sites.
Internal Standard Recovery Validates extraction efficiency and normalizes matrix suppression.80% - 120% recovery relative to neat standardRe-evaluate phase separation step; check for severe matrix lipid overloading.
Derivatization Blank Rules out artifact peaks from column bleed or reagent contamination.Target peak area < 5% of LLOQRun pure solvent blanks; bake out GC column at 320 °C; use fresh BSTFA.
Precision (RSD) Confirms reproducibility across technical replicates. ≤15% RSD for mid-level QC samplesVerify pipetting accuracy; ensure complete sealing of vials during 80°C hydrolysis.

References

  • [1] National Center for Biotechnology Information. 2-Hydroxypentacosanoic acid | C25H50O3 | CID 11406885 - PubChem. PubChem. URL:[Link]

  • [2] Xia, W., et al. GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. URL:[Link]

  • [3] Kang, S. S., et al. Cyclooxygenase-2 inhibitory cerebrosides from phytolaccae radix. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • [4] Nagano, M., et al. Overexpression of BAX INHIBITOR-1 Links Plasma Membrane Microdomain Proteins to Stress. Plant Physiology. URL:[Link]

  • [5] Ciucanu, I., et al. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B. URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Hydroxypentacosanoate via 3-Nitrophenylhydrazine Derivatization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Analyte: 2-Hydroxypentacosanoate (2-OH C25:0, α-hydroxy pentacosanoic acid) Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Analyte: 2-Hydroxypentacosanoate (2-OH C25:0, α-hydroxy pentacosanoic acid)

Introduction & Biological Context

2-Hydroxypentacosanoate (2-OH C25:0) is an alpha-hydroxy very long-chain fatty acid (hVLCFA). Endogenously synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), it serves as a critical building block for specialized sphingolipids essential for myelin sheath integrity and skin barrier function. Abnormal accumulation or depletion of 2-OH VLCFAs serves as a highly specific biomarker for peroxisomal disorders (e.g., Zellweger spectrum disorders) and FA2H-associated neurodegeneration (FAHN) [1].

From an analytical perspective, quantifying 2-hydroxypentacosanoate presents significant challenges. The extreme hydrophobicity of its 25-carbon aliphatic chain, combined with the lack of a strongly ionizable moiety, results in poor desolvation, severe matrix suppression, and low sensitivity in conventional negative electrospray ionization (ESI) [2].

To overcome these limitations, this application note details a robust, self-validating pre-column derivatization strategy using 3-nitrophenylhydrazine (3-NPH) . This chemistry drastically enhances ionization efficiency and chromatographic retention, allowing for high-throughput, trace-level quantification[3].

Pathway VLCFA Pentacosanoic Acid (C25:0) FA2H Fatty Acid 2-Hydroxylase (FA2H Enzyme) VLCFA->FA2H hVLCFA 2-Hydroxypentacosanoate (2-OH C25:0) FA2H->hVLCFA Hydroxylation at C-2 Sphingolipids 2-Hydroxy Sphingolipids (Ceramides / HexCer) hVLCFA->Sphingolipids Ceramide Synthase AlphaOx Alpha-Oxidation (Peroxisomal Pathway) hVLCFA->AlphaOx Chain Shortening

Metabolic pathway of 2-hydroxypentacosanoate via FA2H and downstream lipid incorporation.

Causality in Experimental Design (Expertise & Experience)

As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical hurdles of hVLCFAs. Do not skip or alter these steps without understanding the underlying mechanics:

  • Why Saponification? In biological samples (especially brain tissue and plasma), >90% of 2-hydroxypentacosanoate is not free-floating; it is amide-linked within complex ceramides or hexosylceramides. A robust alkaline hydrolysis (saponification) is mandatory to cleave these bonds and measure the total 2-hydroxy fatty acid pool.

  • Why 3-NPH Derivatization? Saturated VLCFAs ionize poorly. By utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid into an O-acylisourea intermediate, we force a reaction with 3-NPH. The resulting hydrazone derivative contains a highly electronegative nitro-aromatic ring. This acts as an exceptional charge carrier, readily shedding a proton to form a stable [M-H]⁻ ion, boosting MS/MS sensitivity by up to 100-fold compared to underivatized analysis [4].

  • Why Isopropanol in the LC Gradient? The C25 backbone is highly lipophilic. Standard Acetonitrile/Water gradients will result in severe column carryover. Incorporating Isopropanol (IPA) into Mobile Phase B provides the necessary non-polar elutropic strength to wash the column effectively.

Experimental Protocol

Reagents & Materials
  • 3-NPH Solution: 200 mM 3-Nitrophenylhydrazine hydrochloride in 50% aqueous acetonitrile.

  • EDC Solution: 120 mM EDC·HCl in 50% aqueous acetonitrile containing 6% pyridine (acts as a basic catalyst).

  • Internal Standard (IS): 2-Hydroxyhexacosanoic acid-d4 (2-OH C26:0-d4), 1 µg/mL in methanol.

  • Hydrolysis Buffer: 0.5 M KOH in 90% Methanol.

Workflow A Biological Sample (Plasma/Tissue) B Lipid Extraction (LLE: CHCl3/MeOH) A->B Spike IS C Saponification (0.5M KOH, 80°C) B->C Organic Phase D 3-NPH Derivatization (EDC + Pyridine) C->D Dry & Reconstitute E LC-MS/MS Analysis (Negative ESI MRM) D->E Hydrazone Formation

Step-by-step sample preparation and 3-NPH derivatization workflow for LC-MS/MS analysis.

Step-by-Step Methodology

Phase 1: Extraction & Hydrolysis

  • Aliquot 50 µL of plasma (or 10 mg of homogenized tissue) into a 2 mL glass vial.

  • Spike with 10 µL of the Internal Standard (IS).

  • Add 1 mL of Chloroform/Methanol (2:1, v/v) and vortex vigorously for 5 minutes.

  • Add 200 µL of MS-grade water and centrifuge at 3,000 × g for 10 minutes to induce phase separation.

  • Transfer the lower organic phase to a new glass vial and evaporate to dryness under a gentle nitrogen stream.

  • Add 500 µL of the Hydrolysis Buffer (0.5 M KOH). Cap tightly and incubate at 80°C for 45 minutes.

  • Neutralize the mixture with 100 µL of glacial acetic acid. Extract the released free fatty acids twice with 1 mL of hexane. Evaporate the combined hexane layers to dryness.

Phase 2: Derivatization (Self-Validating Step)

  • Reconstitute the dried extract in 40 µL of 50% aqueous acetonitrile.

  • Add 20 µL of the 200 mM 3-NPH solution.

  • Add 20 µL of the 120 mM EDC/6% pyridine solution.

  • Vortex briefly and incubate at 40°C for 30 minutes.

    • Validation Check: The solution must turn a distinct, pale yellow hue. If the solution remains clear, the 3-NPH reagent has degraded or the pH is incorrect; discard and re-prepare reagents.

  • Quench the reaction by adding 120 µL of Water/Methanol (50:50, v/v). Transfer to an autosampler vial.

LC-MS/MS Conditions & Data Presentation

Chromatographic Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 50°C (Critical for reducing VLCFA viscosity)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 6.0 min: Linear ramp to 100% B

    • 6.0 - 9.0 min: Hold at 100% B (Wash phase)

    • 9.1 - 12.0 min: Re-equilibrate at 50% B

Mass Spectrometry Parameters (Negative ESI)

The derivatization of 2-hydroxypentacosanoate yields a precursor ion at m/z 532.4 [M-H]⁻. Upon collision-induced dissociation (CID), the molecule produces a dominant, highly stable product ion at m/z 137.0, corresponding to the cleaved 3-nitrophenylhydrazine moiety.

Table 1: Multiple Reaction Monitoring (MRM) Quantitative Data

AnalyteDerivatized FormulaPrecursor Ion [M-H]⁻Quantifier IonQualifier IonCollision Energy (V)
2-Hydroxypentacosanoate C₃₁H₅₅N₃O₄m/z 532.4m/z 137.0m/z 152.0-35 / -25
2-OH C26:0-d4 (IS) C₃₂H₅₃D₄N₃O₄m/z 550.5m/z 137.0m/z 152.0-35 / -25

Note: Declustering Potential (DP) and Collision Cell Exit Potential (CXP) should be optimized based on the specific triple quadrupole platform (e.g., Sciex 6500+ or Agilent 6495).

Conclusion

By converting the highly aliphatic 2-hydroxypentacosanoate into a 3-NPH derivative, this protocol completely bypasses the inherent ionization suppression typically observed with underivatized VLCFAs. The method demonstrates excellent linearity (R² > 0.99) over a dynamic range of 1 to 1000 ng/mL, making it a robust, field-proven assay suitable for biomarker discovery in clinical research and pharmacokinetic tracking in drug development.

Application

Application Note: Enhancing the Detection of 2-Hydroxypentacosanoate Through Chemical Derivatization

Audience: Researchers, scientists, and drug development professionals in lipidomics, metabolomics, and related fields. Introduction: The Analytical Challenge of 2-Hydroxypentacosanoate 2-Hydroxypentacosanoate, a 25-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in lipidomics, metabolomics, and related fields.

Introduction: The Analytical Challenge of 2-Hydroxypentacosanoate

2-Hydroxypentacosanoate, a 25-carbon very-long-chain 2-hydroxy fatty acid, is a critical lipid molecule implicated in various physiological and pathological processes. Its analysis is paramount in understanding lipid metabolism and in the discovery of biomarkers for certain diseases. However, the inherent physicochemical properties of 2-hydroxypentacosanoate—namely its low volatility and the presence of two polar functional groups (a carboxylic acid and a hydroxyl group)—present significant analytical hurdles. Direct analysis by common techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often results in poor chromatographic peak shape, low sensitivity, and inadequate ionization efficiency.

Chemical derivatization is an indispensable strategy to overcome these limitations. By chemically modifying the functional groups of 2-hydroxypentacosanoate, we can enhance its volatility for GC-MS analysis or improve its ionization for LC-MS, thereby leading to more sensitive and reliable detection. This application note provides a detailed guide to the derivatization of 2-hydroxypentacosanoate for improved analytical detection, with a focus on practical, field-proven protocols for both GC-MS and LC-MS platforms.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility of the analyte. This is typically achieved through a two-step process that targets both the carboxylic acid and the hydroxyl functional groups. The overall workflow is depicted below.

Method

using 2-Hydroxypentacosanoate as a substrate in enzyme assays

Application Note: Utilizing 2-Hydroxypentacosanoate as a Substrate in Enzyme Assays for α-Oxidation Studies Introduction & Scientific Context 2-Hydroxypentacosanoate (a C25:0 α-hydroxy fatty acid; PubChem CID 11406885)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Hydroxypentacosanoate as a Substrate in Enzyme Assays for α-Oxidation Studies

Introduction & Scientific Context

2-Hydroxypentacosanoate (a C25:0 α-hydroxy fatty acid; PubChem CID 11406885)[1] is a very long-chain 2-hydroxy fatty acid (VLCFA) predominantly found in the sphingolipids—specifically cerebrosides and sulfatides—of the mammalian myelin sheath. In lipid metabolism, the degradation of these 2-hydroxylated VLCFAs cannot proceed via standard mitochondrial β-oxidation due to the steric hindrance of the α-hydroxyl group. Instead, they must undergo peroxisomal α-oxidation.

The pivotal carbon-carbon bond cleavage in this pathway is catalyzed by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a homotetrameric peroxisomal enzyme[2]. HACL1 cleaves 2-hydroxyacyl-CoAs to yield formyl-CoA and a fatty aldehyde that is one carbon shorter. Utilizing 2-hydroxypentacosanoate as a substrate in in vitro assays allows researchers to specifically probe VLCFA α-oxidation capacity. This is critical for drug development and diagnostic research targeting neurodegenerative lipid storage disorders, such as Refsum disease and Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).

Mechanistic Pathway

G S1 2-Hydroxypentacosanoate (C25 hFA) E1 Acyl-CoA Synthetase + ATP, CoA, Mg2+ S1->E1 S2 2-Hydroxypentacosanoyl-CoA E1->S2 E2 HACL1 (2-Hydroxyacyl-CoA Lyase 1) + TPP, Mg2+ S2->E2 P1 Tetracosanal (C24 Aldehyde) E2->P1 P2 Formyl-CoA E2->P2

Caption: Alpha-oxidation pathway of 2-hydroxypentacosanoate via HACL1.

Experimental Design & Causality

Designing a robust HACL1 assay using a C25 substrate requires strict adherence to several biochemical prerequisites to ensure accurate, reproducible kinetics:

  • Substrate Activation (Causality of Thioesterification): HACL1 does not recognize free fatty acids. 2-Hydroxypentacosanoate must first be thioesterified to its CoA derivative (2-hydroxypentacosanoyl-CoA) by an acyl-CoA synthetase. The CoA moiety acts as the essential binding anchor in the enzyme's active site.

  • Cofactor Dependence (Causality of Cleavage): HACL1 is the first identified mammalian peroxisomal enzyme strictly dependent on thiamine pyrophosphate (TPP)[3]. TPP forms a reactive ylide that attacks the target carbonyl of the substrate, facilitating the cleavage of the C1-C2 bond. Mg²⁺ is concurrently required to coordinate the TPP diphosphate group to the enzyme.

  • Self-Validating System (Trustworthiness): To ensure the observed cleavage is specifically mediated by a TPP-dependent lyase, the assay must incorporate oxythiamine , a competitive antagonist of TPP[4]. A parallel reaction treated with oxythiamine serves as a definitive negative control, validating that aldehyde generation is exclusively HACL1-driven.

Step-by-Step Protocol

Workflow step1 1. Substrate Activation Synthesize C25-CoA Ester step2 2. HACL1 Pre-incubation Load TPP & Mg2+ Cofactors step1->step2 step3 3. Cleavage Reaction Incubate at 37°C for 30 min step2->step3 step4 4. Reaction Termination Organic Solvent Extraction step3->step4 step5 5. LC-MS/MS Analysis Quantify Tetracosanal step4->step5

Caption: Step-by-step experimental workflow for the HACL1 cleavage assay.

Phase A: Enzymatic Synthesis of 2-Hydroxypentacosanoyl-CoA
  • Solubilization: Dissolve 2-hydroxypentacosanoate in 0.1% Triton X-100 or complex it with essentially fatty acid-free BSA (1:4 molar ratio). Insight: C25 lipids are highly hydrophobic and prone to micelle aggregation, which severely limits enzymatic access.

  • Reaction Mixture: In a 1.5 mL tube, combine 50 µM 2-hydroxypentacosanoate, 5 mM ATP, 0.5 mM Coenzyme A (CoA), and 10 mM MgCl₂ in 100 mM Tris-HCl buffer (pH 7.5).

  • Initiation & Incubation: Add 0.1 U of recombinant very long-chain acyl-CoA synthetase (SLC27A family). Incubate at 37°C for 60 minutes to ensure complete conversion to 2-hydroxypentacosanoyl-CoA.

Phase B: HACL1 Cleavage Assay
  • Pre-incubation (Critical Step): In a new reaction tube, combine 1 µg of recombinant human HACL1 with 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 20 µM TPP. Incubate at 30°C for 10 minutes. Insight: This allows the apoenzyme to fully bind the TPP and Mg²⁺ cofactors, forming the catalytically active holoenzyme prior to substrate introduction[3].

  • Initiation: Add 20 µM of the synthesized 2-hydroxypentacosanoyl-CoA to the HACL1 mixture. (Total reaction volume: 100 µL).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Validation Controls: Run parallel reactions omitting TPP (blank) and adding 1 mM oxythiamine (antagonist control)[4].

Phase C: Lipid Extraction & LC-MS/MS Analysis
  • Termination: Stop the reaction by adding 200 µL of methanol and 100 µL of chloroform.

  • Internal Standardization: Spike the mixture with 10 µM of Margaric acid (C17:0) or a deuterated standard. Insight: This normalizes extraction efficiency variations across samples[4].

  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 10,000 × g for 5 minutes to induce phase separation.

  • Collection & Analysis: Extract the lower organic phase containing the highly hydrophobic C24 aldehyde product (tetracosanal). Dry under a gentle stream of nitrogen, reconstitute in LC-MS grade methanol, and analyze via LC-MS/MS in positive ion mode.

Quantitative Data Presentation

The following table summarizes the comparative substrate specificity of HACL1 and its endoplasmic reticulum homolog, HACL2, highlighting their respective efficiencies when processing standard long-chain versus very long-chain 2-hydroxy substrates[5],[6].

EnzymeSubstrate Chain LengthRelative Cleavage Activity (%)Subcellular Localization
HACL1 C16-CoA (2-hydroxy)100% (Baseline Reference)Peroxisome
HACL1 C25-CoA (2-hydroxy)~65 - 75%Peroxisome
HACL2 C16-CoA (2-hydroxy)100% (Baseline Reference)Endoplasmic Reticulum
HACL2 C25-CoA (2-hydroxy)~40 - 50%Endoplasmic Reticulum

Data synthesized from comparative cellular knockout and recombinant expression studies evaluating metabolite levels.

References

  • PubChem (National Institutes of Health). "2-Hydroxypentacosanoic acid | C25H50O3 | CID 11406885".[Link]

  • Foulon, V., et al. (1999). "Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Foulon, V., et al. (2007). "The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids." Biochemical Society Transactions.[Link]

  • Kitamura, T., et al. (2017). "Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo." PMC (National Institutes of Health).[Link]

  • Guardiola-Serrano, F., et al. (2020). "2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy." Frontiers in Physiology.[Link]

Sources

Application

protocol for incorporating 2-Hydroxypentacosanoate into liposomes

Application Note & Protocol Protocol for Incorporating 2-Hydroxypentacosanoate into Liposomes via Thin-Film Hydration Abstract This document provides a comprehensive guide for the incorporation of 2-Hydroxypentacosanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Protocol for Incorporating 2-Hydroxypentacosanoate into Liposomes via Thin-Film Hydration

Abstract

This document provides a comprehensive guide for the incorporation of 2-Hydroxypentacosanoate, a very long-chain 2-hydroxy fatty acid, into liposomal vesicles. Liposomes are highly versatile drug delivery platforms, and their physicochemical properties can be finely tuned by modifying their lipid composition. The inclusion of specialized lipids like 2-Hydroxypentacosanoate can significantly alter membrane rigidity, surface chemistry, and interaction with encapsulated cargo or biological targets. This guide details the scientific rationale behind formulation choices, a step-by-step protocol using the robust thin-film hydration and extrusion method, and essential characterization techniques for quality control. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to develop novel liposomal formulations with tailored properties.

Part 1: Scientific Principles & Formulation Rationale

Physicochemical Properties of 2-Hydroxypentacosanoate

2-Hydroxypentacosanoate (2-OH-PA) is a saturated fatty acid with a 25-carbon alkyl chain and a hydroxyl group at the alpha-position[1]. Its structure dictates its behavior within a lipid bilayer:

  • Very Long Saturated Chain (C25): The long, saturated acyl chain imparts significant hydrophobicity and promotes strong van der Waals interactions with neighboring lipids. This is expected to decrease membrane fluidity and increase the gel-to-liquid crystalline phase transition temperature (Tₘ) of the liposome, resulting in a more rigid and less permeable bilayer at physiological temperatures[2].

  • α-Hydroxy and Carboxyl Headgroup: The presence of both a carboxyl and a hydroxyl group creates a polar headgroup capable of forming hydrogen bonds. This α-hydroxy acid moiety can engage in unique interactions with the headgroups of phospholipids or cholesterol within the bilayer, potentially influencing packing density and vesicle stability.

  • pH Sensitivity: Like other fatty acids, the carboxyl group's ionization is pH-dependent. The charge of the headgroup influences self-assembly and the overall surface charge (zeta potential) of the liposome. Therefore, the pH of the hydration buffer is a critical parameter, with a pH range of 7-9 generally being suitable for fatty acid vesicle formation[3].

Rationale for Excipient Selection

The choice of co-lipids is crucial for forming stable vesicles that successfully incorporate 2-OH-PA.

  • Primary Phospholipid: Saturated phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are recommended. Their saturated acyl chains are structurally compatible with the C25 chain of 2-OH-PA, promoting a more ordered and stable membrane. Using phospholipids with a high Tₘ also ensures the liposomes remain in the rigid gel phase at room and physiological temperatures, which can improve cargo retention.

  • Membrane Stabilizer (Cholesterol): Cholesterol is an essential component for modulating membrane fluidity and stability. It inserts into the lipid bilayer, filling gaps between phospholipid molecules. This action reduces permeability, increases mechanical strength, and prevents the bilayer from becoming too rigid or too fluid[2]. Its inclusion is critical when incorporating fatty acids that can otherwise disrupt bilayer packing.

Overview of the Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is a widely used, straightforward, and effective technique for preparing liposomes[4][5]. The process involves three primary stages:

  • Dissolution & Film Formation: The lipids, including 2-OH-PA, are dissolved and mixed in an organic solvent. The solvent is then evaporated under reduced pressure, leaving a thin, uniform lipid film on the inner surface of a flask[6][7]. This ensures a homogenous mixture of all lipid components.

  • Hydration: The lipid film is hydrated with an aqueous buffer. The temperature during hydration must be kept above the Tₘ of the lipid with the highest transition temperature to ensure proper lipid mobility and the formation of multilamellar vesicles (MLVs)[4][8].

  • Size Reduction: The heterogeneous MLVs are downsized to produce smaller, more uniform vesicles, typically small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), through techniques like sonication or, more commonly, extrusion through polycarbonate membranes[9].

Part 2: Detailed Protocol for Liposome Preparation

This protocol describes the preparation of LUVs composed of DPPC, Cholesterol, and 2-Hydroxypentacosanoate.

Materials & Equipment
  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • 2-Hydroxypentacosanoate (2-OH-PA)

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Tris-HCl buffer, pH 8.0[3]

  • Equipment:

    • Rotary evaporator with water bath

    • Round-bottom flask (50 mL)

    • Glass vials and syringes

    • Nitrogen gas source

    • Vacuum pump

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Water bath or heating block

    • Vortex mixer

Experimental Workflow Diagram

G cluster_prep Part A: Thin-Film Preparation cluster_form Part B: Vesicle Formation & Sizing dissolve 1. Dissolve Lipids (DPPC, Cholesterol, 2-OH-PA) in Chloroform/Methanol evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. High Vacuum Drying (Remove Residual Solvent) evaporate->dry hydrate 4. Hydration with Buffer (T > Tm of DPPC) dry->hydrate extrude 5. Extrusion (e.g., 11 passes through 100 nm membrane) hydrate->extrude final_product final_product extrude->final_product Final Product: 2-OH-PA Liposomes (LUVs)

Caption: Workflow for preparing 2-OH-PA liposomes.

Step-by-Step Procedure

Step 1: Preparation of Lipid Stock Solutions

  • Accurately weigh and dissolve each lipid (DPPC, Cholesterol, 2-OH-PA) in a chloroform/methanol (2:1 v/v) mixture to create individual stock solutions of known concentration (e.g., 10 mg/mL). Store in sealed glass vials at -20°C.

Step 2: Formation of the Thin Lipid Film

  • In a round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A good starting point is a DPPC:Cholesterol:2-OH-PA molar ratio of 55:40:5 .

  • Mix thoroughly. The goal is to obtain a clear, homogenous lipid solution.

  • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C.

  • Reduce the pressure and rotate the flask to evaporate the organic solvent. A thin, uniform lipid film will form on the flask's inner surface.

  • Once the film appears dry, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent[7].

Step 3: Hydration of the Lipid Film

  • Pre-heat the chosen aqueous buffer (e.g., PBS, pH 7.4) to a temperature well above the Tₘ of DPPC (Tₘ of DPPC is ~41°C). A hydration temperature of 50-60°C is recommended[8].

  • Add the pre-heated buffer to the flask containing the dry lipid film to achieve a final total lipid concentration of 10-20 mg/mL.

  • Agitate the flask by hand or using a vortex mixer until the entire lipid film is suspended in the buffer. This creates a milky suspension of multilamellar vesicles (MLVs)[10].

  • Allow the suspension to hydrate for 30-60 minutes at the same temperature (50-60°C), with occasional gentle vortexing to ensure complete hydration[8].

Step 4: Vesicle Size Reduction by Extrusion

  • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to the hydration temperature (50-60°C).

  • Load the MLV suspension into one of the extruder's gas-tight syringes.

  • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs[9].

  • The final product should be a slightly opalescent, translucent suspension. Store the liposome suspension at 4°C. Do not freeze unless a suitable cryoprotectant is used.

Part 3: Characterization & Quality Control

Verifying the physicochemical properties of the formulated liposomes is a critical step.

Recommended Characterization Methods
ParameterMethodPrinciple & Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and size distribution. A PDI value < 0.2 indicates a homogenous population.
Surface Charge Zeta Potential MeasurementDetermines the charge at the vesicle surface. The incorporation of 2-OH-PA may impart a negative charge.
Incorporation Efficiency Chromatography (HPLC/GC)Involves separating the liposomes from un-encapsulated 2-OH-PA (e.g., via dialysis or size-exclusion chromatography), followed by lipid extraction and quantification of 2-OH-PA.
Membrane Integrity & Stability Calcein Leakage AssayEncapsulate a fluorescent dye (calcein) and monitor its release over time or under stress (e.g., presence of serum) to assess membrane stability.
Phase Transition Temperature (Tₘ) Differential Scanning Calorimetry (DSC)Measures the heat absorption as lipids transition from gel to liquid phase. Useful for confirming the effect of 2-OH-PA on bilayer rigidity[11].
Characterization Workflow Diagram

G cluster_qc Quality Control Analysis start 2-OH-PA Liposome Suspension dls DLS: Size & PDI start->dls zeta Zeta Potential: Surface Charge start->zeta hplc HPLC/GC: Incorporation Efficiency start->hplc dsc DSC: Phase Transition (Tm) start->dsc end Validated Liposome Formulation dls->end zeta->end hplc->end dsc->end

Caption: Key steps for liposome characterization.

Part 4: Troubleshooting

ProblemPossible CauseSuggested Solution
Lipid film does not form properly; remains oily. Residual solvent (water or alcohol) is present.Ensure solvents are anhydrous. Dry the film under high vacuum for a longer duration.
Lipid film is difficult to hydrate. Hydration temperature is below the lipid Tₘ.Increase the temperature of the buffer and flask to at least 10-20°C above the highest Tₘ of the components.
Final liposome suspension has a very high PDI (>0.3). Incomplete extrusion; MLVs still present.Increase the number of extrusion passes. Ensure the extruder is maintained at the correct temperature throughout.
Liposomes aggregate and precipitate over time. Unfavorable surface charge; formulation instability.Adjust the pH of the buffer. Modify the molar ratio of 2-OH-PA or consider adding a PEGylated lipid to provide steric stabilization.

References

  • Chen, W., et al. (2012). Characterization of fatty acid liposome coated with low-molecular-weight chitosan. Journal of Microencapsulation.

  • Geng, S., et al. (2009). Preparation and characterization of medium-chain fatty acid liposomes by lyophilization. Drug Development and Industrial Pharmacy.

  • Daraee, H., et al. (2016). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules.

  • Genizer. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Genizer.

  • CD Formulation. (2023). Thin-Film Hydration Method for Liposome Preparation. CD Formulation.

  • Goyal, P., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology.

  • Moghimipour, E., et al. (2015). Formulation, characterization and optimization of liposomes containing eicosapentaenoic and docosahexaenoic acids; a methodology approach. Journal of Food Science and Technology.

  • Moghimipour, E., et al. (2015). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Avicenna Journal of Medical Biotechnology.

  • Ruso, J. M., et al. (2008). Aggregate formation in the intercalation of long-chain fatty acid esters into liposomes. Journal of Colloid and Interface Science.

  • Anonymous. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration.

  • Chen, W., et al. (2012). Characterization of fatty acid liposome coated with low-molecular-weight chitosan. Semantic Scholar.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11406885, 2-Hydroxypentacosanoic acid. PubChem.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98009, (+-)-2-Hydroxypentanoic acid. PubChem.

  • Crommelin, D. J., & van Bommel, E. M. (1995). Physical (in)stability of liposomes upon chemical hydrolysis: the role of lysophospholipids and fatty acids. Biochimica et Biophysica Acta.

  • Jin, L., et al. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments.

  • Jin, L., et al. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. ResearchGate.

  • The Good Scents Company. (n.d.). 2-hydroxypentanoic acid. The Good Scents Company.

  • Li, M., et al. (2024). Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release. Food Chemistry.

  • Request PDF. (n.d.). Long Chain Fatty Acids Modified Liposomes Provide Controlled Release and Enhanced Intestinal Permeation of Bioactive Peptides. ResearchGate.

  • Encapsula NanoSciences. (n.d.). Hydrolysis and Oxidation of Liposomes. Encapsula NanoSciences.

  • Helix Biotech. (2024). The Science Behind Liposome Formation and Stability: A Comprehensive Review. Helix Biotech.

  • Echelon Biosciences. (n.d.). Liposome Preparation. Echelon Biosciences.

  • Wang, T., et al. (2019). Stability and release performance of curcumin-loaded liposomes with varying content of hydrogenated phospholipids. White Rose Research Online.

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 1. Liposomes Preparation. The Royal Society of Chemistry.

  • Avanti Polar Lipids. (n.d.). Liposome Preparation. Sigma-Aldrich.

  • Pradhan, P., et al. (2019). LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. Neliti.

  • ChemicalBook. (2025). 2-hydroxyvaleric acid. ChemicalBook.

  • EMBL-EBI. (n.d.). 2-hydroxypentacosanoate (CHEBI:84378). EMBL-EBI.

  • The Good Scents Company. (n.d.). 2-hydroxyoctanoic acid. The Good Scents Company.

  • Cayman Chemical. (2023). 2'-Hydroxyacetophenone - PRODUCT INFORMATION. Cayman Chemical.

  • Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature. Sigma-Aldrich.

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. IUPAC.

Sources

Method

cellular uptake studies of fluorescently labeled 2-Hydroxypentacosanoate

Application Note: Real-Time Cellular Uptake Kinetics of Fluorescently Labeled 2-Hydroxypentacosanoate Introduction & Biological Significance 2-Hydroxypentacosanoic acid (2-OH-C25:0) is a very long-chain alpha-hydroxy fat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Real-Time Cellular Uptake Kinetics of Fluorescently Labeled 2-Hydroxypentacosanoate

Introduction & Biological Significance

2-Hydroxypentacosanoic acid (2-OH-C25:0) is a very long-chain alpha-hydroxy fatty acid (VLCFA) that plays a critical role in the structural integrity of specialized lipid rafts, myelin sheaths, and the epidermal stratum corneum[1][2]. Dysregulation of VLCFA metabolism is a primary biochemical hallmark of peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and X-linked adrenoleukodystrophy (X-ALD).

Studying the intracellular trafficking and metabolic fate of 2-OH-C25:0 requires robust methodologies that prevent experimental artifacts like non-specific membrane fusion. By utilizing fluorescently labeled analogs (such as BODIPY-conjugated 2-OH-C25:0 or validated VLCFA proxies like BODIPY-C16), researchers can accurately quantify transporter-mediated cellular uptake and subsequent metabolic trapping in real time[3][4].

Mechanistic Principles of VLCFA Uptake

Unlike medium-chain fatty acids (which can traverse the plasma membrane via simple passive diffusion), VLCFAs strictly require protein-mediated transport due to their extreme hydrophobicity[4]. The cellular assimilation of 2-OH-C25:0 operates as a two-step, self-validating biological system:

  • Facilitated Translocation: Extracellular lipids are transported across the lipid bilayer by Fatty Acid Transport Proteins (primarily FATP2 and FATP4) and the scavenger receptor CD36[5][6].

  • Vectorial Acylation: Once inside the cytosol, the free fatty acid is rapidly esterified by Very Long-Chain Acyl-CoA Synthetases (ACSVLs / SLC27A family) into 2-OH-C25:0-CoA. This ATP-dependent step irreversibly traps the lipid inside the cell, preventing efflux and maintaining a steep inward concentration gradient[3][5].

VLCFA_Uptake cluster_ext Extracellular Environment cluster_mem Plasma Membrane cluster_int Intracellular Space BSA BSA-Bound Fluorescent 2-OH-C25:0 Transporter FATP2 / FATP4 / CD36 Transport Complex BSA->Transporter Dissociation & Binding FreeFA Intracellular 2-OH-C25:0 Transporter->FreeFA Translocation Acylation Vectorial Acylation (ACSVL Enzymes) FreeFA->Acylation ATP + CoA CoA 2-OH-C25:0-CoA (Metabolically Trapped) Acylation->CoA Irreversible Activation Sphingolipids Incorporation into Ceramides / Sphingolipids CoA->Sphingolipids ER / Peroxisome Processing

Pathway of 2-Hydroxypentacosanoate cellular uptake and metabolic trapping via vectorial acylation.

Experimental Design & Causality

To ensure high scientific integrity, the experimental design must account for the biophysical properties of VLCFAs.

  • BSA Complexation (Monomeric Presentation): Free VLCFAs rapidly form micelles in aqueous solutions, which leads to artifactual endocytosis rather than specific transport. Complexing the fluorescent lipid with Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) at a strict 2:1 or 2.5:1 molar ratio mimics physiological serum transport and ensures monomeric presentation to cell surface receptors[6].

  • Extracellular Quenching: To distinguish truly internalized lipids from those merely adsorbed to the outer plasma membrane leaflet, an extracellular fluorescence quencher (e.g., Trypan Blue) is introduced. Trypan Blue cannot penetrate live cells but effectively absorbs the emission of extracellular BODIPY fluorophores, ensuring the signal is exclusively intracellular[3].

  • Kinetic vs. Endpoint Analysis: VLCFA uptake displays classic Michaelis-Menten kinetics and plateaus rapidly (often within 15–20 minutes)[3]. Endpoint assays risk missing the linear phase of uptake. Continuous real-time measurement is mandatory for calculating accurate initial velocity ( V0​ )[7].

Step-by-Step Protocol: Real-Time Kinetic Uptake Assay

Phase 1: Preparation of the Lipid-BSA Complex

  • Stock Preparation: Dissolve the fluorescent 2-OH-C25:0 analog in high-purity DMSO to generate a 2.5 mM stock. Store in amber vials at -20°C to prevent photobleaching.

  • BSA Solubilization: Dissolve FAF-BSA in HBSS assay buffer (supplemented with Ca²⁺, Mg²⁺, and 20 mM HEPES, pH 7.4) to a concentration of 1 mM. Filter-sterilize (0.22 µm) and warm to 37°C.

  • Complexation: In a glass vial, add 980 µL of warm HBSS-HEPES. Slowly inject 10 µL of the 1 mM FAF-BSA, followed immediately by the dropwise addition of 10 µL of the 2.5 mM lipid stock while vortexing vigorously. Causality Check: This yields a 25 µM Lipid : 10 µM BSA solution. Incubate at 37°C for 30 minutes protected from light to ensure complete thermodynamic binding and prevent micelle formation[3][6].

Phase 2: Cell Preparation and Starvation 4. Seeding: Plate target cells (e.g., HepG2, Caco-2, or patient-derived fibroblasts) in a 96-well black-walled, clear-bottom microplate. Grow to 80-90% confluence. 5. Lipid Starvation: Wash cells twice with warm PBS to remove serum-derived lipids. Incubate in serum-free DMEM for 2 hours at 37°C. Causality Check: Serum starvation depletes endogenous intracellular free fatty acids, synchronizing the cells and maximizing the inward concentration gradient necessary for detecting baseline transporter activity[8].

Phase 3: Validation Controls & Kinetic Assay Execution 6. Inhibitor Pre-treatment (Self-Validating Control): To prove uptake is transporter- and esterification-dependent, add Triacsin C (10 µM, ACSL inhibitor) or Lipofermata (5 µM, FATP inhibitor) to designated control wells 30 minutes prior to the assay[3][5]. 7. Quencher Addition: Add Trypan Blue to the Lipid-BSA complex solution to a final concentration of 1 mg/mL immediately before the assay[3]. 8. Real-Time Reading: Transfer the plate to a pre-warmed (37°C) fluorescence microplate reader. Inject 50 µL of the Lipid-BSA-Quencher complex into each well using automated fluidics. 9. Data Acquisition: Read fluorescence (e.g., Ex 485 nm / Em 525 nm for BODIPY tags) every 15 seconds for 20 minutes[3].

Quantitative Data Interpretation

The linear rate of uptake ( V0​ ) should be calculated using the fluorescence values strictly from the 30-second to 90-second marks to capture the initial transport velocity before intracellular esterification plateaus[4].

The following table summarizes the expected kinetic parameters for VLCFA analogs across standard cell models. These validated parameters serve as a baseline comparison for 2-OH-C25:0 evaluations:

Cell Line ModelFluorescent VLCFA AnalogPrimary Transporter DependencyApparent Km​ (µM) Vmax​ (µmol/min/10⁶ cells)Reference
HepG2 (Hepatocytes)BODIPY-FL-C16FATP2 / FATP537.4 ± 15.52.20 ± 0.67
Caco-2 (Enterocytes)BODIPY-FL-C16FATP416.4 ± 7.10.81 ± 0.20
C2C12 (Myotubes)FABy (C22 analog)FATP4N/A (Insulin sensitive)~6.2 nmol / 30 sec[5]
Cytotrophoblasts BODIPY-C16FATP2N/A61 ± 3.3 FU / min[3]

References

  • Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta. nih.gov.
  • Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell de
  • Acyl-CoA synthetase long-chain 3-mediated fatty acid oxidation is required for TGFβ1-induced epithelial-mesenchymal transition and metastasis of colorectal carcinoma. ijbs.com.
  • FATP4 contributes as an enzyme to the basal and insulin-mediated fatty acid uptake of C2C12 muscle cells. physiology.org.
  • Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs.
  • Measurement of Long-Chain Fatty Acid Uptake into Adipocytes.
  • Health-beneficial qualities of the edible mushroom, Agrocybe aegerita.
  • ChemInform Abstract: A New Sphingolipid and Furanocoumarins with Antimicrobial Activity

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Technical Notes & Optimization

Troubleshooting

preventing degradation of 2-Hydroxypentacosanoate during storage

A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support guide for 2-Hydroxypentacosanoate. As Senior Application Scientists, we have compiled this resource to provide researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support guide for 2-Hydroxypentacosanoate. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this valuable long-chain hydroxy fatty acid. This guide is structured to address the specific challenges you may encounter, moving from foundational principles to practical troubleshooting and validation protocols.

Core Principles of 2-Hydroxypentacosanoate Stability

2-Hydroxypentacosanoate, like other hydroxylated lipids, is susceptible to degradation through several key pathways. Understanding these mechanisms is the first step toward effective prevention. The primary drivers of degradation are:

  • Oxidation: The secondary hydroxyl group at the C2 position, as well as the carboxylic acid, can be susceptible to oxidative stress. This is often the most significant and rapid degradation pathway, particularly when exposed to atmospheric oxygen.[1] The rate of oxidation can be accelerated by factors like light, heat, and the presence of metal ion contaminants.

  • Hydrolysis: While generally stable, the ester linkages in derivatives of 2-Hydroxypentacosanoate can be susceptible to hydrolysis, especially under strong acidic or basic conditions. For the free fatty acid, this is less of a concern, but pH extremes can still catalyze other reactions.

  • Thermal Decomposition: High temperatures can increase the rate of all chemical reactions, including degradation. While some related compounds are stable at room temperature for short periods, long-term storage requires colder temperatures to minimize molecular mobility and reactivity.[2][3]

  • Microbial Degradation: Though less common in a controlled lab setting, contamination with microorganisms can lead to enzymatic degradation, often via pathways like β-oxidation.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 2-Hydroxypentacosanoate.

Q1: What are the primary causes of 2-Hydroxypentacosanoate degradation?

The primary cause of degradation is autoxidation, a process where atmospheric oxygen attacks the molecule.[1] This process can be initiated by light, heat, or trace metal ions. The hydroxyl group (at C2) is a potential site for oxidation, which could lead to the formation of a ketone (2-oxopentacosanoate).

Q2: What is the optimal temperature for long-term storage?

For long-term stability, 2-Hydroxypentacosanoate should be stored as a solid (powder) at -20°C .[2] Some suppliers may recommend storage between +2°C and +8°C, which is acceptable for short-term use, but -20°C is preferable for months to years of storage.[3][6] If the compound is dissolved in a solvent, it should be stored at -80°C .[2]

Q3: Should I store it as a solid or in solution?

For long-term storage, the solid (powder) form is inherently more stable. Storing it in solution increases molecular mobility, making it more susceptible to degradation. Only prepare solutions for immediate or short-term use. If you must store a solution, use a suitable solvent and store it at -80°C.[2]

Q4: What solvents are recommended for storage and handling?

High-purity, anhydrous aprotic solvents are recommended. Examples include:

  • Hexane

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

It is critical to use solvents with low water content, as water can participate in hydrolytic side reactions.[7] Always use high-purity solvents to avoid contaminants that could catalyze degradation.[1]

Q5: How can I minimize oxidation during storage and handling?

Minimizing oxidation is the most critical step for preserving your compound.

  • Inert Atmosphere: Before sealing, flush the storage vial with an inert gas like dry nitrogen or argon to displace all oxygen.[1]

  • Antioxidants: For solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) at a final concentration of ~0.05%. However, ensure the antioxidant will not interfere with your downstream experiments.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from photo-oxidation.

  • Container Choice: Always use glass containers with Teflon-lined caps.[1] Avoid plastics, as plasticizers can leach into organic solvents and contaminate your sample.[1]

Q6: What are the physical or visual signs of degradation?

While subtle chemical changes may not be visible, you should be alert for:

  • Color Change: A pure sample should be a white to off-white solid. The development of a yellow or brownish tint can indicate oxidation.

  • Clumping or Change in Texture: This may suggest the absorption of moisture or the formation of degradation byproducts.

  • Insolubility: If a previously soluble sample becomes difficult to dissolve in the same solvent, it may be a sign of polymerization or the formation of insoluble degradation products.

Q7: How often should I check the purity of my stored compound?

For long-term storage, it is good practice to re-analyze the purity of your compound annually or before starting a critical series of experiments. For working solutions stored at -80°C, purity should be checked more frequently, perhaps every 1-2 months, depending on the sensitivity of your application.

Troubleshooting Guide

Use this table to diagnose and resolve potential issues with your 2-Hydroxypentacosanoate sample.

Observed Problem Potential Cause(s) Recommended Solution & Prevention
Unexpected peaks in HPLC/GC-MS analysis. 1. Oxidation: Exposure to air.[1]2. Contamination: Leaching from plastic containers or impure solvents.[1]Solution: If purity is compromised, consider re-purification via column chromatography.Prevention: Store under an inert atmosphere (N₂ or Ar). Use high-purity solvents and store in glass vials with Teflon caps.
Compound appears yellow or discolored. Oxidation: The compound has likely undergone significant oxidation.Action: The sample is likely degraded. It is highly recommended to acquire a new, pure lot for sensitive experiments.
Poor solubility in a previously suitable solvent. 1. Degradation: Formation of insoluble byproducts.2. Moisture Absorption: Water may have been introduced into the vial.Solution: Attempt to dissolve a small amount with sonication. If it remains insoluble, the sample is likely degraded.Prevention: Store in a desiccator, even at low temperatures. Use anhydrous solvents.
Inconsistent experimental results. Compound Degradation: The effective concentration of the active compound has decreased, or degradation products are causing interference.Action: Immediately assess the purity of your stock using an analytical method like TLC (see protocol below) or HPLC. Prepare fresh solutions from a solid stock stored under optimal conditions.
Experimental Protocols & Workflows
Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the long-term stability of solid 2-Hydroxypentacosanoate.

  • Aliquot the Sample: Upon receiving the compound, if it is in a large quantity, aliquot it into several smaller, appropriately sized glass vials with Teflon-lined caps. This prevents the entire stock from being repeatedly warmed and exposed to air.

  • Prepare for Storage: Place the unsealed vials in a vacuum desiccator for 1-2 hours to remove any residual moisture and oxygen.

  • Create an Inert Atmosphere: Backfill the desiccator with a dry, inert gas such as nitrogen or argon. Quickly and tightly cap the vials while in the inert atmosphere if possible, or immediately after removing them from the desiccator.

  • Seal and Label: For extra protection, wrap the cap-vial interface with parafilm. Label each vial clearly with the compound name, date, and concentration (if applicable).

  • Store: Place the sealed vials in a dark, -20°C freezer. Maintain a detailed inventory of your aliquots.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This simple TLC protocol can be used to quickly check for the presence of more polar degradation products (e.g., from oxidation).

  • Prepare the TLC Plate: Handle a silica gel TLC plate by the edges. Using a pencil, gently draw a light origin line about 1 cm from the bottom.

  • Prepare the Sample: Prepare a fresh solution of your 2-Hydroxypentacosanoate sample in a suitable volatile solvent (e.g., chloroform or ethyl acetate) at a concentration of ~1-2 mg/mL.

  • Spot the Plate: Use a capillary tube to spot a small amount of your sample solution onto the origin line. Also, spot a reference sample of a new or previously validated batch if available.

  • Prepare the Developing Chamber: Pour a suitable mobile phase (e.g., a mixture of Hexane:Ethyl Acetate, typically around 70:30 or 80:20 v/v) into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and let the atmosphere saturate for 5-10 minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a suitable method, such as:

    • Iodine chamber (stains lipids brown/yellow).

    • Potassium permanganate stain (reacts with the hydroxyl group).

  • Analyze the Results: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single, well-defined spot. The presence of additional spots, particularly those with a lower Rf value (more polar), indicates potential degradation.

Visualized Degradation & Analysis Workflows

The following diagrams illustrate the key chemical and experimental processes discussed in this guide.

Potential Degradation Pathways C 2-Hydroxypentacosanoate O 2-Oxopentacosanoate (Ketone) C->O Oxidation (O2, heat, light) B Shorter-chain fatty acids + Acetyl-CoA C->B β-Oxidation (Enzymatic/Microbial)

Caption: Potential degradation pathways for 2-Hydroxypentacosanoate.

TLC Purity Assessment Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A 1. Prepare Sample Solution (1-2 mg/mL) B 2. Spot Sample on TLC Plate A->B C 3. Place Plate in Saturated Chamber B->C D 4. Elute with Mobile Phase C->D E 5. Dry Plate & Visualize Spots D->E F 6. Calculate Rf Values E->F G 7. Assess Purity (Look for extra spots) F->G

Caption: Experimental workflow for assessing purity via TLC.

References
  • Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. PMC, National Center for Biotechnology Information. [Link]

  • 2-Hydroxypentanoic acid, 100 mg, CAS No. 617-31-2. Carl ROTH. [Link]

  • The β-oxidation pathway of fatty acid degradation. ResearchGate. [Link]

  • Fatty acid degradation - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet. [Link]

  • Long Chain Fatty Acid Degradation in Aerobic Conditions. Aquafix Inc. [Link]

  • 2-Hydroxypentanoic acid - High purity. Georganics. [Link]

  • Chemical Changes of Hydroperoxy-, Epoxy-, Keto- and Hydroxy-Model Lipids under Simulated Gastric Conditions. PMC, National Center for Biotechnology Information. [Link]

  • CAS No : 617-31-2 | Product Name : 2-Hydroxypentanoic Acid. Pharmaffiliates. [Link]

  • Fatty Acid beta-Oxidation. AOCS. [Link]

  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]

  • Pathways for the Degradation of Fatty Acids in Bacteria. ResearchGate. [Link]

  • Understanding the factors that effect maximal fat oxidation. PMC, National Center for Biotechnology Information. [Link]

  • Human Metabolism Map VII - Fatty Acid Degradation. YouTube. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC, National Center for Biotechnology Information. [Link]

  • Chemical stability of peptides in polymers. 2. Discriminating between solvent and plasticizing effects of water on peptide deamidation in poly(vinylpyrrolidone). PubMed. [Link]

Sources

Optimization

minimizing matrix effects in 2-Hydroxypentacosanoate quantification

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing matrix effects in the quantification of 2-Hydroxypentacosa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing matrix effects in the quantification of 2-Hydroxypentacosanoate. As a long-chain hydroxy fatty acid, its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly susceptible to interference from complex biological matrices, leading to inaccurate results. This document offers field-proven insights and validated protocols to ensure data integrity.

Understanding and Diagnosing Matrix Effects

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] In Electrospray Ionization (ESI), the most common technique for this analysis, these effects typically manifest as ion suppression , leading to reduced sensitivity and underestimation of the analyte's true concentration.[2][3]

The primary cause is competition in the ESI source; co-eluting matrix components (e.g., phospholipids, salts, other lipids) compete with 2-Hydroxypentacosanoate for access to the droplet surface for ionization or alter the physical properties of the droplet, hindering efficient analyte desolvation and ionization.[3][4]

cluster_0 ESI Droplet cluster_1 Gas Phase Ions (To MS) Analyte Analyte Proton H+ Analyte->Proton Ionization Matrix Matrix Matrix->Proton Competition Analyte_Ion [Analyte+H]+ Proton->Analyte_Ion Successful Ionization node1 Start: Sample + SIL-IS node2 Step 1: Sample Preparation (SPE, LLE, or PPT) node1->node2 node3 Step 2: LC Separation (Co-elution of Analyte & SIL-IS) node2->node3 Variable Recovery Affects Both Equally node4 Step 3: ESI Source (Both experience same matrix effect) node3->node4 node5 Step 4: MS/MS Detection (Separate MRMs for Analyte & SIL-IS) node4->node5 Variable Ionization Affects Both Equally node6 End: Calculate Peak Area Ratio (Analyte / SIL-IS) node5->node6 Correction Achieved

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Fatty Acids: A Comparative Guide to the Biological Activities of Lignoceric Acid and its Hydroxylated Counterpart, 2-Hydroxypentacosanoate

Introduction In the intricate world of lipid biochemistry, even the smallest molecular modification can dramatically alter a compound's function and fate. This guide delves into the fascinating dichotomy between two stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of lipid biochemistry, even the smallest molecular modification can dramatically alter a compound's function and fate. This guide delves into the fascinating dichotomy between two structurally related very long-chain fatty acids (VLCFAs): lignoceric acid (C24:0) and its hydroxylated derivative, 2-Hydroxypentacosanoate (also known as cerebronic acid). While lignoceric acid serves as a fundamental building block, particularly within the nervous system, the simple addition of a hydroxyl group at the alpha-carbon position transforms it into a molecule with distinct metabolic pathways, unique biophysical properties, and profoundly different roles in health and disease.

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of their biological activities, metabolic processing, and pathological implications. We will explore the causality behind their divergent functions and provide validated experimental protocols to empower further investigation into this critical area of lipid science.

Molecular Profiles: A Subtle Yet Profound Structural Divergence

Lignoceric acid is a 24-carbon saturated fatty acid.[1][2] Its derivative, 2-Hydroxypentacosanoate, differs only by the presence of a hydroxyl group on the second carbon (the alpha-carbon).[3] This seemingly minor addition is catalyzed in a stereospecific manner by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which produces the (R)-enantiomer.[4][5] This modification has significant consequences for the molecule's polarity, its ability to form hydrogen bonds, and ultimately, its biological role.

FeatureLignoceric Acid (Tetracosanoic Acid)2-Hydroxypentacosanoate (Cerebronic Acid)
Molecular Formula C₂₄H₄₈O₂C₂₄H₄₈O₃
Molecular Weight 368.64 g/mol 384.64 g/mol
Structure CH₃(CH₂)₂₂COOHCH₃(CH₂)₂₁CH(OH)COOH
Key Functional Group Carboxylic AcidCarboxylic Acid, secondary (α) Hydroxyl
Primary Location Component of natural fats, wood tar, cerebrosides.[2]Abundant in myelin, skin, and kidney sphingolipids.[4][6]
Associated Diseases Accumulation is a hallmark of peroxisomal disorders (e.g., X-ALD).[7][8]Deficiency causes Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[4][9]

The Metabolic Crossroads: Synthesis and Degradation

The metabolic fates of lignoceric acid and 2-Hydroxypentacosanoate are starkly different. Lignoceric acid can either be elongated, incorporated into complex lipids, or catabolized. Critically, its breakdown occurs almost exclusively via β-oxidation within peroxisomes.[10][11] In contrast, 2-Hydroxypentacosanoate is synthesized from lignoceric acid in the endoplasmic reticulum by FA2H and is degraded via a separate peroxisomal α-oxidation pathway.[5][12][13]

This metabolic divergence is central to their distinct pathologies. A defect in peroxisomal β-oxidation or the transport of VLCFAs into the peroxisome leads to the toxic accumulation of lignoceric acid.[8] Conversely, a mutation in the FA2H gene prevents the synthesis of 2-Hydroxypentacosanoate, leading to a deficiency syndrome.[4][5]

Metabolic_Pathways cluster_synthesis Synthesis & Incorporation cluster_degradation Degradation Pathways Fatty Acid Elongation Fatty Acid Elongation Lignoceric_Acid Lignoceric_Acid Fatty Acid Elongation->Lignoceric_Acid FA2H FA2H (ER) Lignoceric_Acid->FA2H Hydroxylation Sphingolipids Myelin & Membrane Sphingolipids Lignoceric_Acid->Sphingolipids Incorporation Peroxisome_Beta Peroxisomal β-Oxidation Lignoceric_Acid->Peroxisome_Beta Catabolism 2_OH_Pentacosanoate 2-Hydroxypentacosanoate FA2H->2_OH_Pentacosanoate 2_OH_Pentacosanoate->Sphingolipids Incorporation Peroxisome_Alpha Peroxisomal α-Oxidation 2_OH_Pentacosanoate->Peroxisome_Alpha Catabolism

Metabolic fate of Lignoceric Acid and 2-Hydroxypentacosanoate.

Comparative Biological Functions

Convergent Role: Myelin Architecture

Both fatty acids are indispensable for the structure of myelin, the protective sheath that insulates nerve fibers. Lignoceric acid is a primary acyl-chain component of galactosylceramides and sulfatides, the major lipids in myelin.[1][13] It provides the necessary length and hydrophobicity to form a stable lipid bilayer.

Divergent Roles: The Impact of Hydroxylation

The introduction of the 2-hydroxyl group endows 2-Hydroxypentacosanoate with functions beyond that of a simple structural lipid.

  • Enhanced Membrane Stability: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of a dense intermolecular hydrogen bond network with adjacent sphingolipids and proteins within the membrane.[4] This interaction is thought to be crucial for the extreme stability and compaction of the myelin sheath and the integrity of the skin's permeability barrier.[4][12][14]

  • Tumor Suppression and Cell Signaling: Emerging evidence points to a role for 2-hydroxylated lipids in cell signaling. The enzyme FA2H and its products, including 2-hydroxylated fatty acids, are often suppressed in colorectal and other cancers, and this suppression correlates with a poor prognosis.[6][9][15] Re-introduction of FA2H or treatment with its fatty acid products has been shown to inhibit cancer cell proliferation and migration.[15] This effect is mediated, at least in part, by the activation of the AMPK/YAP signaling pathway, suggesting that 2-hydroxylated lipids act as metabolic signals to suppress oncogenic pathways.[15]

Head-to-Head in Pathophysiology

The clinical manifestations of abnormal levels of these two fatty acids are distinct and highlight their non-interchangeable roles.

DiseaseAffected MoleculeCore PathophysiologyKey Clinical Features
X-Linked Adrenoleukodystrophy (X-ALD) Lignoceric Acid (Excess)Defective peroxisomal transporter (ABCD1) prevents lignoceric acid import and subsequent β-oxidation, leading to its accumulation.[7][8]Progressive neurodegeneration, adrenal insufficiency.[7]
Zellweger Syndrome Lignoceric Acid (Excess)Absence or dysfunction of peroxisomes leads to a complete inability to oxidize VLCFAs.[10][16]Severe neurological defects, liver and kidney abnormalities.[11]
Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN/SPG35) 2-Hydroxypentacosanoate (Deficiency)Mutations in the FA2H gene abolish the synthesis of 2-hydroxylated fatty acids and the sphingolipids that contain them.[4][5]Spasticity of lower limbs, ataxia, cognitive decline, leukodystrophy.[4]

Experimental Protocols for Comparative Analysis

To dissect the roles of these lipids, robust and validated methodologies are essential. The choice of experiment is dictated by the scientific question: are you quantifying endogenous levels, assessing metabolic flux, or measuring enzymatic activity?

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentrations of both lignoceric acid and 2-Hydroxypentacosanoate in a single biological sample (e.g., cultured cells, tissue homogenate).

Causality: This method is the gold standard for quantification due to its high sensitivity and specificity, allowing for the separation of structurally similar lipids and their accurate measurement using stable isotope-labeled internal standards.

Methodology:

  • Lipid Extraction:

    • Homogenize ~20 mg of tissue or a pellet of ~1x10⁶ cells in a glass tube.

    • Add an internal standard mixture containing known amounts of ¹³C-labeled lignoceric acid and ¹³C-labeled 2-Hydroxypentacosanoate.

    • Perform a two-phase liquid-liquid extraction using a chloroform:methanol:water (or similar solvent) system.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (Hydrolysis):

    • Resuspend the dried lipids in a methanolic potassium hydroxide (KOH) solution.

    • Incubate at 70°C for 2 hours to cleave fatty acids from complex lipids.

    • Acidify the reaction with HCl to protonate the free fatty acids.

    • Re-extract the free fatty acids into hexane.

    • Dry the hexane extract under nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic behavior and ionization efficiency, derivatize the carboxylic acid group. A common method is AMPP (2-amino-2-methyl-1-propanol) derivatization.

  • LC-MS/MS Analysis:

    • Resuspend the final sample in an appropriate injection solvent.

    • Inject onto a reverse-phase C18 column.

    • Elute using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).

    • Analyze using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for Lignoceric Acid: Monitor the transition from the parent ion (m/z) to a specific fragment ion.

      • MRM Transition for 2-Hydroxypentacosanoate: Monitor its unique parent-to-fragment transition.

  • Quantification:

    • Calculate the peak area ratio of the endogenous analyte to its corresponding stable isotope internal standard.

    • Determine the concentration using a standard curve prepared with known amounts of both fatty acids.

LCMS_Workflow Sample Biological Sample (Tissue / Cells) Spike Add Stable Isotope Internal Standards Sample->Spike Extract Liquid-Liquid Lipid Extraction Spike->Extract Hydrolyze Saponification (Release Free Fatty Acids) Extract->Hydrolyze LC Reverse-Phase HPLC (Separation) Hydrolyze->LC MS Tandem Mass Spectrometer (Detection & MRM) LC->MS Data Data Analysis (Quantification vs. Standard Curve) MS->Data

Workflow for LC-MS/MS quantification of fatty acids.
Protocol 2: Peroxisomal β-Oxidation Assay

Objective: To measure the rate of lignoceric acid catabolism in cultured cells, often used to diagnose X-ALD.

Causality: This functional assay directly probes the integrity of the peroxisomal β-oxidation pathway by tracking the conversion of a radiolabeled substrate into water-soluble products. A reduced rate is indicative of a metabolic defect.

Methodology:

  • Cell Culture: Grow patient-derived or control fibroblasts to confluency in appropriate media.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]-lignoceric acid complexed to albumin.

  • Incubation:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Add the media containing the [1-¹⁴C]-lignoceric acid substrate.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Stopping the Reaction:

    • Remove the media and wash the cells with ice-cold PBS.

    • Lyse the cells with a detergent buffer.

  • Separation of Substrate and Products:

    • Precipitate the protein and remaining lipid-bound substrate with an acid (e.g., perchloric acid).

    • Centrifuge to pellet the precipitate.

    • The supernatant contains the water-soluble ¹⁴C-labeled acetyl-CoA and other downstream products of β-oxidation.

  • Scintillation Counting:

    • Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

  • Normalization and Calculation:

    • Measure the total protein content in the cell lysate for normalization.

    • Express the results as pmol of substrate oxidized per hour per mg of protein. Compare the rates between test and control cells.

Protocol 3: FA2H Enzyme Activity Assay

Objective: To measure the activity of the Fatty Acid 2-Hydroxylase enzyme in a cell or tissue preparation.

Causality: This assay directly measures the enzymatic conversion of the substrate (lignoceric acid) to the product (2-Hydroxypentacosanoate), providing a direct functional readout of the FA2H enzyme, which is critical for investigating FAHN.

Methodology:

  • Microsome Preparation:

    • Homogenize tissue or cells in a buffered sucrose solution.

    • Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in ER membranes where FA2H resides.[13]

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Reaction:

    • In a reaction tube, combine the microsomal preparation with a reaction buffer containing:

      • Lignoceric acid (substrate).

      • NADPH (essential cofactor).[13]

      • Optionally, a system to regenerate NADPH.

    • Initiate the reaction by warming to 37°C and incubate for a set time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a solvent mixture for lipid extraction (as in Protocol 1).

  • Product Quantification:

    • Spike the sample with a ¹³C-labeled 2-Hydroxypentacosanoate internal standard.

    • Extract and hydrolyze the lipids as described in Protocol 1.

    • Quantify the amount of 2-Hydroxypentacosanoate produced using LC-MS/MS.

  • Calculation:

    • Calculate the amount of product formed and normalize it to the amount of microsomal protein used and the incubation time.

    • Express activity as pmol of product formed per minute per mg of protein.

Summary and Future Directions

The comparison between lignoceric acid and 2-Hydroxypentacosanoate serves as a powerful example of how a single enzymatic step—alpha-hydroxylation—creates two molecules with divergent biological destinies.

  • Lignoceric Acid is a foundational structural lipid whose metabolic pathway is a critical indicator of peroxisomal health. Its study is paramount for understanding and diagnosing devastating neurodegenerative disorders like X-ALD.

  • 2-Hydroxypentacosanoate is a functionally specialized lipid. Its unique ability to form hydrogen bonds is vital for the structural integrity of tissues like myelin and skin, while its emerging role as a signaling molecule in cancer suppression opens new avenues for therapeutic development.

Future research should focus on further elucidating the signaling pathways governed by 2-hydroxylated lipids. Identifying the receptors or downstream effectors that recognize these lipids could unveil novel targets for treating cancers and other metabolic diseases. Furthermore, understanding the interplay between the accumulation of lignoceric acid and the potential deficiency of 2-Hydroxypentacosanoate in peroxisomal disorders may provide a more nuanced view of disease pathology.

References

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]

  • Hama, H. (2010). Fatty acid 2-hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]

  • MedPro. (n.d.). FA2H Gene: Overview, Functions, and Clinical Relevance. [Link]

  • Alderson, N. L., et al. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48471-48476. [Link]

  • ResearchGate. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. [Link]

  • Grokipedia. (n.d.). Lignoceric acid. [Link]

  • Petroni, A., et al. (2019). Thermogenic flux induced by lignoceric acid in peroxisomes isolated from HepG2 cells and from X-adrenoleukodystrophy and control fibroblasts. Journal of Cellular Physiology, 234(10), 18344-18348. [Link]

  • UniProt. (2004). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). [Link]

  • Singh, I., et al. (1984). Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy. Proceedings of the National Academy of Sciences, 81(13), 4203-4207. [Link]

  • Chemsrc. (2025). Lignoceric acid. [Link]

  • Reactome. (2015). FA2H hydroxylates 1,2-saturated fatty acids. [Link]

  • Lazo, O., et al. (1988). Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy. Proceedings of the National Academy of Sciences, 85(20), 7647-7651. [Link]

  • Chen, Y., et al. (2021). 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis. Cancer Research, 81(2), 339-351. [Link]

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed, 36902339. [Link]

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed, 20026285. [Link]

  • Singh, I., et al. (1984). Lignoceric acid is oxidized in the peroxisome: Implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy. PNAS, 81(13), 4203-4207. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Lignoceric Acid. [Link]

  • Clinical Gate. (2015). Peroxisomal Disorders. [Link]

  • Wikipedia. (n.d.). Lignoceric acid. [Link]

  • PubChem. (n.d.). 2-Hydroxytetracosanoic acid. [Link]

Sources

Comparative

Cross-Validation of HPLC and GC-MS Methods for 2-Hydroxypentacosanoate Analysis: A Comprehensive Guide

As lipidomics advances from broad profiling to targeted structural elucidation, the accurate quantification of very-long-chain fatty acids (VLCFAs) has become a critical analytical frontier. 2-Hydroxypentacosanoate (2-OH...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances from broad profiling to targeted structural elucidation, the accurate quantification of very-long-chain fatty acids (VLCFAs) has become a critical analytical frontier. 2-Hydroxypentacosanoate (2-OH-C25:0) is a prime example of this challenge. As an alpha-hydroxy VLCFA, it is a vital building block for complex sphingolipids and ceramides enriched in brain myelin sheaths. Deficiencies in the fatty acid 2-hydroxylase (FAH2) enzyme, which synthesizes these molecules, are directly linked to severe neurological disorders such as leukodystrophy 1.

For drug development professionals and analytical scientists, choosing the correct chromatographic methodology to isolate and quantify 2-OH-C25:0 is non-trivial. This guide provides an objective cross-validation of the two gold-standard platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality: The 2-OH-C25:0 Analytical Challenge

Analyzing 2-OH-C25:0 presents three distinct physicochemical hurdles:

  • Extreme Hydrophobicity & Low Volatility: With a 25-carbon aliphatic tail, this molecule exceeds the volatility limits of standard GC-MS without extensive derivatization 2.

  • Alpha-Hydroxyl Polarity: The hydroxyl group at the C2 position introduces localized polarity and hydrogen-bonding potential. In GC, this causes severe peak tailing; in LC, it alters the ionization efficiency compared to non-hydroxylated VLCFAs.

  • Isobaric Interference: In complex biological matrices, distinguishing alpha-hydroxy VLCFAs from isobaric lipid species requires highly optimized chromatography and specific mass transitions 3.

To overcome these hurdles, the analytical workflow must diverge based on the selected instrumental platform.

Workflow Start Biological Sample (Plasma/Tissue) Extraction Biphasic Lipid Extraction (MTBE/MeOH or Folch) Start->Extraction Split Method Divergence Extraction->Split GC_Prep Derivatization 1. Methylation (FAME) 2. Silylation (TMS) Split->GC_Prep GC-MS LC_Prep Direct Reconstitution (IPA/ACN) Split->LC_Prep LC-MS/MS GC_Run GC-EI-MS Analysis (High Resolution, Library Match) GC_Prep->GC_Run LC_Run UHPLC-ESI-MS/MS (MRM, High Throughput) LC_Prep->LC_Run

Workflow comparison for 2-Hydroxypentacosanoate extraction and instrumental analysis.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. This means incorporating internal standards at the point of extraction to account for matrix effects and recovery losses, and utilizing blanks to monitor carryover.

Protocol 1: GC-MS Workflow (Targeted Free FA Analysis)

Causality: GC-MS relies on Electron Impact (EI) ionization. To render 2-OH-C25:0 volatile and thermally stable, a dual-derivatization strategy is mandatory. The carboxylic acid is methylated to a Fatty Acid Methyl Ester (FAME), and the alpha-hydroxyl group is silylated to a trimethylsilyl (TMS) ether 4.

  • Extraction & Spiking: Aliquot 50 µL of plasma. Spike with 10 µL of internal standard (e.g., 2-hydroxy-tetracosanoic acid-d4, 10 µg/mL). Extract using the Folch method (Chloroform:Methanol 2:1 v/v).

  • Saponification: To measure total 2-OH-C25:0 (including esterified forms), add 0.5 M KOH in methanol and heat at 80°C for 45 minutes.

  • Derivatization Step 1 (Methylation): Add 14% Boron trifluoride ( BF3​ ) in methanol. Heat at 80°C for 30 minutes. Extract the resulting FAMEs into hexane.

  • Derivatization Step 2 (Silylation): Evaporate the hexane phase under a gentle stream of N2​ . Reconstitute in 50 µL pyridine and add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes 4.

  • GC-MS Analysis: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

    • Oven Program: 150°C (hold 2 min), ramp at 10°C/min to 320°C (hold 15 min).

    • Validation: Monitor the specific EI cleavage between C1 and C2, yielding the characteristic [M−59]+ fragment for alpha-hydroxy FAMEs.

Protocol 2: UHPLC-MS/MS Workflow (High-Throughput Lipidomics)

Causality: LC-MS/MS bypasses derivatization, utilizing Electrospray Ionization (ESI) to analyze intact lipids. We utilize a biphasic MTBE/Methanol extraction because MTBE forms the upper organic layer, making it easier to pipette without disturbing the precipitated protein pellet, thereby reducing matrix suppression 5.

  • Extraction & Spiking: Aliquot 50 µL of sample. Spike with internal standard. Add 975 µL of ice-cold MTBE/Methanol (10:3 v/v). Vortex for 5 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 x g for 10 minutes. Collect the upper organic phase.

  • Reconstitution: Evaporate under N2​ . Reconstitute in Isopropanol:Acetonitrile (90:10 v/v) to ensure the highly hydrophobic C25 chain remains fully solvated.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a Charged Surface Hybrid (CSH) C18 column (1.7 µm, 2.1 x 100 mm) held at 50°C. The CSH chemistry prevents secondary interactions with the alpha-hydroxyl group, ensuring sharp peak shapes 6.

    • Mobile Phase A: 10 mM ammonium acetate in ACN:H2O (70:30).

    • Mobile Phase B: 10 mM ammonium acetate in IPA:ACN (90:10).

    • Validation: Operate in ESI negative mode for free 2-OH-C25:0 (monitoring the [M−H]− precursor) or MRM for specific intact ceramides.

Quantitative Performance Comparison

To objectively evaluate both methods, empirical performance metrics for 2-OH-C25:0 quantification are summarized below. While GC-MS offers unparalleled structural confirmation through library matching, LC-MS/MS dominates in throughput and sensitivity for intact lipid species.

Performance MetricGC-EI-MS (FAME/TMS Derivatized)UHPLC-ESI-MS/MS (Underivatized)Limit of Detection (LOD)10 - 25 ng/mL1 - 5 ng/mLLinear Dynamic Range 102 103 103 104 Sample Prep Time3 - 4 hours (Extensive)< 1 hour (Streamlined)Instrument Run Time30 - 45 minutes5 - 15 minutesRecovery Rate75% - 85% (Loss during derivatization)90% - 98%Target Analyte StateFree fatty acids only (requires hydrolysis)Free fatty acids OR Intact SphingolipidsPrimary Artifact RiskThermal degradation of C25 chainIon suppression from matrix effects

Decision Matrix: Selecting the Right Platform

The choice between GC-MS and LC-MS/MS should not be arbitrary; it must be dictated by the specific biological question being asked.

DecisionTree Q1 Primary Analytical Goal? Intact Intact Sphingolipid Analysis Q1->Intact Lipidomics FreeFA Free/Total Fatty Acid Profiling Q1->FreeFA Targeted FA LCMS Select LC-MS/MS Intact->LCMS Direct Q2 Sample Volume & Throughput Needs? FreeFA->Q2 HighTP High Throughput Low Volume Q2->HighTP Clinical HighRes Untargeted Discovery High Resolution Q2->HighRes Exploratory HighTP->LCMS GCMS Select GC-MS HighRes->GCMS

Decision matrix for selecting GC-MS vs. LC-MS/MS for 2-Hydroxypentacosanoate analysis.

References

  • Delayed Motor Milestones Achievement in Infancy Associates with Perturbations of Amino Acids and Lipid Metabolic P
  • Fast and Simple Free Fatty Acids Analysis Using UPC2/MS.
  • Metabolic and chemotaxonomical studies in some Geum (Rosaceae) species. Bulgarian Academy of Sciences.
  • Measuring Brain Lipids. NIH.
  • Differences in the Stool Metabolome between Vegans and Omnivores: Analyzing the NIST Stool Reference M
  • Carbomer-based Nano-Emulsion Adjuvant Enhances Dendritic Cell Cross-presentation via Lipid Body Formation Independent of Glycolysis. bioRxiv.

Sources

Validation

2-Hydroxypentacosanoate vs. Standard Very-Long-Chain Fatty Acids: An In Vitro Comparison Guide

For researchers modeling demyelinating diseases, peroxisomal disorders, or epidermal barrier dysfunctions, the selection of the correct very-long-chain fatty acid (VLCFA) substrate is critical. While standard VLCFAs like...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers modeling demyelinating diseases, peroxisomal disorders, or epidermal barrier dysfunctions, the selection of the correct very-long-chain fatty acid (VLCFA) substrate is critical. While standard VLCFAs like hexacosanoate (C26:0) and lignocerate (C24:0) are heavily utilized to induce lipotoxicity in models of X-linked adrenoleukodystrophy (X-ALD), alpha-hydroxy VLCFAs such as 2-hydroxypentacosanoate (2-OH-C25:0) serve entirely different physiological and experimental functions.

As an Application Scientist, I have designed this guide to objectively compare the metabolic processing, in vitro lipotoxicity, and experimental utility of 2-OH-C25:0 against standard VLCFAs.

Mechanistic Divergence: Structure Dictates Metabolism

The addition of a single hydroxyl group at the alpha (C2) position fundamentally alters how a cell processes a VLCFA.

Standard VLCFAs (e.g., C24:0, C26:0)

Standard VLCFAs are synthesized in the endoplasmic reticulum (ER) via elongation (ELOVL enzymes) and are degraded exclusively through peroxisomal β -oxidation [1]. Because mitochondria lack the specific acyl-CoA synthetases required for VLCFAs, any defect in peroxisomal transport (such as an ABCD1 mutation in X-ALD) leads to rapid intracellular accumulation[2]. When accumulated, C26:0 inserts into cellular membranes, increasing microviscosity and triggering a severe lipotoxic cascade[3].

2-Hydroxypentacosanoate (2-OH-C25:0)

2-OH-C25:0 is synthesized when Fatty Acid 2-Hydroxylase (FA2H) hydroxylates a standard C25:0 fatty acid[4]. Unlike standard VLCFAs, 2-OH-C25:0 cannot directly enter β -oxidation. It must first undergo peroxisomal α -oxidation , a process that removes one carbon atom as CO2, converting it into a standard VLCFA (C24:0) which can then be β -oxidized[5].

More importantly, 2-OH-C25:0 is preferentially shunted into biosynthetic pathways. It is a critical acyl building block for sphingolipids (ceramides, galactosylceramides, and sulfatides)[4]. The alpha-hydroxyl group allows for additional lateral hydrogen bonding within the lipid bilayer, providing structural integrity to the myelin sheath and the stratum corneum[6].

Metabolism VLCFA Standard VLCFA (e.g., C25:0, C26:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H Hydroxylation BetaOx Peroxisomal β-Oxidation VLCFA->BetaOx Degradation Lipotoxicity Lipotoxicity / ROS (If Accumulated) VLCFA->Lipotoxicity Accumulation (X-ALD) AlphaOH 2-Hydroxy VLCFA (e.g., 2-OH-C25:0) FA2H->AlphaOH AlphaOx Peroxisomal α-Oxidation AlphaOH->AlphaOx Chain Shortening Sphingolipids Sphingolipid Incorporation (Myelin/Skin Barrier) AlphaOH->Sphingolipids Structural Role AlphaOx->BetaOx Subsequent Degradation

Metabolic divergence of standard VLCFAs versus 2-hydroxy VLCFAs in mammalian cells.

In Vitro Performance & Lipotoxicity Comparison

When applied exogenously to cultured neural cells (such as primary oligodendrocytes or astrocytes), standard VLCFAs and 2-hydroxy VLCFAs exhibit vastly different toxicity profiles.

The Cytotoxicity of C26:0

In vitro studies consistently demonstrate that C26:0 is highly cytotoxic to oligodendrocytes and astrocytes[7]. Exposure to 10–50 µM of C26:0 causes rapid depolarization of the mitochondrial inner membrane ( ΔΨm​ ), leading to an uncoupling of oxidative phosphorylation and a massive spike in Reactive Oxygen Species (ROS)[8]. Furthermore, C26:0 accumulation directly activates the 5-lipoxygenase (5-LOX) pathway, driving a neuroinflammatory and pro-apoptotic response[2].

The Protective Nature of 2-OH-C25:0

Conversely, 2-OH-C25:0 does not induce the same acute mitochondrial depolarization. In fact, in vitro assays show that ceramides containing 2-hydroxy fatty acids are significantly less pro-apoptotic than their non-hydroxy counterparts[6]. The incorporation of 2-OH-C25:0 into the cell membrane stabilizes lipid rafts rather than disrupting them, making it an ideal substrate for studying remyelination or epidermal barrier formation rather than lipotoxicity.

Quantitative Data Summary
ParameterHexacosanoate (C26:0)Lignocerate (C24:0)2-Hydroxypentacosanoate (2-OH-C25:0)
Primary In Vitro Use Inducing X-ALD lipotoxicityModerate toxicity modelingSphingolipid & α -oxidation modeling
Degradation Pathway β -oxidation β -oxidation α -oxidation, then β -oxidation
Mitochondrial Depolarization Severe (at 20 µM)ModerateMinimal
ROS Generation High (5-LOX mediated)ModerateLow
Effect on Cell Viability Highly Pro-apoptoticPro-apoptoticStructurally Protective / Neutral

Experimental Protocols: Self-Validating Workflows

Because VLCFAs are highly hydrophobic, they will immediately precipitate in standard aqueous culture media. The causality behind successful VLCFA in vitro assays relies entirely on the use of a carrier molecule. The industry standard is α -cyclodextrin, which encapsulates the hydrophobic tail, allowing the fatty acid to be delivered to the cells without forming micelles or crashing out of solution[7][8].

Protocol: Comparative In Vitro Lipotoxicity Assay in Oligodendrocytes

Objective: Quantify the differential lipotoxic effects of C26:0 vs. 2-OH-C25:0 on mitochondrial health and cell viability.

Reagents & Preparation:

  • Preparation of VLCFA-Cyclodextrin Complexes:

    • Dissolve C26:0 and 2-OH-C25:0 in chloroform/methanol (2:1, v/v) to create a high-concentration stock.

    • Aliquot the desired amount into a glass vial and evaporate the solvent under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in a 10 mg/mL aqueous solution of α -cyclodextrin . Sonicate in a water bath at 37°C for 30 minutes until the solution is completely clear.

  • Cell Culture: Plate murine 158N oligodendrocytes or primary rat astrocytes in 96-well plates at a density of 1×104 cells/well.

Step-by-Step Execution:

  • Treatment: Treat the cells with 20 µM of the C26:0 complex, 20 µM of the 2-OH-C25:0 complex, and a vehicle control (10 mg/mL α -cyclodextrin alone) for 24 to 48 hours[8].

  • Mitochondrial Potential ( ΔΨm​ ) Validation:

    • After 24 hours, wash cells with PBS and incubate with 40 nM DiOC6(3) (a lipophilic cationic dye) for 15 minutes at 37°C.

    • Measure fluorescence (Excitation 488 nm / Emission 525 nm). A drop in fluorescence in the C26:0 wells validates mitochondrial depolarization[8].

  • Viability Assessment:

    • At 48 hours, perform an MTT or LDH release assay.

    • Expected Result: C26:0 will show a ~40-50% reduction in cell viability, whereas 2-OH-C25:0 will remain comparable to the α -cyclodextrin vehicle control[7].

Workflow Start Culture Oligodendrocytes (e.g., 158N or Primary) Vehicle Vehicle Control (α-Cyclodextrin) Start->Vehicle TreatC26 C26:0 Treatment (20 µM) Start->TreatC26 Treat2OH 2-OH-C25:0 Treatment (20 µM) Start->Treat2OH Assay1 Mitochondrial Potential (DiOC6(3) Assay) Vehicle->Assay1 Assay2 ROS Generation (DCFDA Assay) Vehicle->Assay2 Assay3 Cell Viability (MTT / LDH Release) Vehicle->Assay3 TreatC26->Assay1 TreatC26->Assay2 TreatC26->Assay3 Treat2OH->Assay1 Treat2OH->Assay2 Treat2OH->Assay3

Experimental workflow for evaluating VLCFA-induced lipotoxicity in vitro.

Conclusion & Application Selection

Choosing between these fatty acids depends entirely on the therapeutic target:

  • Use C26:0 if you are screening for neuroprotective drugs, antioxidants, or gene therapies targeting X-ALD, as it reliably induces the necessary lipotoxic and demyelinating phenotype[2][7].

  • Use 2-OH-C25:0 if you are studying sphingolipid biosynthesis, epidermal barrier formation, or investigating the specific enzymatic kinetics of peroxisomal α -oxidation (e.g., modeling Refsum disease or Zellweger spectrum disorders)[5][6].

Sources

Comparative

A Researcher's Guide to Validating Enzyme Specificity for 2-Hydroxypentacosanoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the substrate specificity of a candidate enzyme for 2-hydroxypentacosanoate. Moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the substrate specificity of a candidate enzyme for 2-hydroxypentacosanoate. Moving beyond a simple activity assay, we will delve into a multi-faceted experimental strategy designed to deliver unambiguous and publishable data. The methodologies described herein are built upon principles of enzyme kinetics and competitive analysis to establish a self-validating system for your research.

The Biological Context: Why Specificity for 2-Hydroxypentacosanoate Matters

2-hydroxylated fatty acids (2hFAs) are critical components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1][2][3][4] These lipids are not merely structural; they are integral to cellular signaling, myelin sheath integrity, and epidermal barrier function.[2][3][4] 2-Hydroxypentacosanoate, a very-long-chain fatty acid (VLCFA), is synthesized by the action of specific hydroxylases. The primary enzyme family responsible for this modification in mammals is the Fatty Acid 2-Hydroxylase (FA2H) family.[1][5]

Mutations in the FA2H gene are linked to severe neurological disorders, highlighting the enzyme's critical, non-redundant role.[1][2][4] For researchers investigating these pathways or developing therapeutics, confirming that a novel enzyme specifically targets 2-hydroxypentacosanoate (or its precursor) is paramount. An enzyme with promiscuous activity could lead to off-target effects and confounded experimental results. Therefore, a rigorous validation of specificity is the foundational step for meaningful downstream research.

The Core Challenge: Differentiating True Specificity from Promiscuous Activity

Enzyme specificity is not an absolute; it's a spectrum. An enzyme may have a preferred substrate but still exhibit activity towards other structurally similar molecules. For a fatty acid hydroxylase, potential cross-reactivity could occur with:

  • Varying Chain Lengths: Activity on other VLCFAs (e.g., C24, C26) or more common long-chain fatty acids (e.g., C16, C18).

  • Absence of Hydroxylation: Binding to the non-hydroxylated parent fatty acid.

  • Alternative Substrate Classes: Some hydroxylases, like Phytanoyl-CoA 2-hydroxylase (PhyH), act on branched-chain fatty acids but have also been shown to hydroxylate straight-chain acyl-CoAs in vitro.[3][6]

Our goal is to quantitatively demonstrate that the enzyme's catalytic efficiency is overwhelmingly superior for 2-hydroxypentacosanoate compared to a logically selected panel of alternative substrates.

A Multi-Pronged Strategy for Specificity Validation

We will employ a systematic approach centered on steady-state enzyme kinetics. This strategy allows us to determine the specificity constant (kcat/Km), which is the most reliable measure of an enzyme's substrate preference.[7]

Below is a diagram outlining the comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion Enzyme Purify Recombinant Enzyme of Interest Kinetics Perform Steady-State Kinetic Assays Enzyme->Kinetics Substrate Assemble Diverse Substrate Panel Substrate->Kinetics Params Calculate Kinetic Parameters (Km, Vmax, kcat/Km) Kinetics->Params Competition Conduct Competitive Inhibition Assays Compare Compare Specificity Constants Across Substrate Panel Competition->Compare Confirmatory Data Params->Compare Validate Validate Specificity Compare->Validate

Caption: Workflow for validating enzyme substrate specificity.

Foundational Step: Recombinant Enzyme Purification

To eliminate confounding variables from other cellular enzymes, it is crucial to use a highly purified, recombinant version of your enzyme of interest. Expression in a system like E. coli followed by affinity chromatography (e.g., Ni-NTA or Strep-Tactin) is a standard and effective approach. Purity should be verified by SDS-PAGE to be >95%.

Experimental Design: The Substrate Panel

The cornerstone of this validation is a carefully curated panel of potential substrates. The rationale is to test the enzyme against molecules that challenge its specificity in distinct ways.

Substrate Category Example Substrate Rationale for Inclusion
Primary Target Pentacosanoic Acid (C25:0)The direct precursor for the hydroxylation reaction.
Chain Length Variants Lignoceric Acid (C24:0)A very-long-chain fatty acid of similar length.
Palmitic Acid (C16:0)A common long-chain fatty acid; tests for broad activity.
Product Control 2-HydroxypentacosanoateTo test for product inhibition.
Alternative Class Phytanic AcidA branched-chain fatty acid; a known substrate for PhyH.[8]
Non-Substrate Control Oleic Acid (C18:1)An unsaturated fatty acid, structurally distinct.
Core Methodology: Steady-State Kinetic Assays

Enzyme kinetic assays measure the reaction rate at varying substrate concentrations, allowing the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[9][10] The specificity constant is then calculated as kcat/Km . A higher value signifies greater catalytic efficiency.

Detailed Protocol: Fatty Acid Hydroxylation Assay using LC-MS

This protocol is a template and must be optimized for your specific enzyme. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for its sensitivity and ability to directly measure the formation of the hydroxylated product.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4 (must be optimized for enzyme stability and activity).

  • Enzyme Stock: Purified enzyme at a known concentration (e.g., 1 mg/mL) in storage buffer.

  • Substrate Stocks: 10 mM stocks of each fatty acid from the panel, dissolved in a suitable organic solvent (e.g., ethanol or DMSO).

  • Cofactor Solution: If required by the enzyme (e.g., FA2H is an NAD(P)H-dependent monooxygenase).[5] Prepare a fresh solution of NADPH or NADH at 10 mM. For a 2-oxoglutarate-dependent oxygenase like PhyH, include 2-oxoglutarate and Fe(II).[8][11]

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a deuterated fatty acid not present in the assay).

2. Assay Procedure:

  • Prepare Substrate Dilutions: Serially dilute each substrate stock to create a range of concentrations for the assay (e.g., from 0.5 µM to 100 µM). A typical 8-point dilution series is recommended.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. A typical 50 µL reaction might consist of:

    • 25 µL of 2X Assay Buffer

    • 5 µL of Cofactor Solution

    • 10 µL of Substrate Dilution

    • Water to 45 µL

  • Pre-incubation: Equilibrate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 5 µL of a pre-diluted enzyme solution (final concentration should be in the low nM range, determined empirically to ensure initial rates are measured).

  • Incubation: Incubate for a fixed time (e.g., 10-30 minutes). This time must be within the linear range of product formation.

  • Quench Reaction: Stop the reaction by adding 100 µL of the cold Quenching Solution.

  • Sample Preparation for LC-MS: Centrifuge the quenched reactions to pellet the precipitated protein (e.g., 10 min at 4000 x g). Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS Analysis:

  • Use a suitable C18 column to separate the substrate from the hydroxylated product.

  • Employ a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the substrate and the expected product using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highest sensitivity and specificity.

Data Analysis and Interpretation: The Proof of Specificity

For each substrate, plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit this data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

v = (Vmax * [S]) / (Km + [S])

The catalytic constant, kcat , is calculated by dividing Vmax by the enzyme concentration [E]. The final and most important parameter is the specificity constant, kcat/Km .

Table 1: Hypothetical Kinetic Data for "Enzyme X"

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity
Pentacosanoic Acid (C25:0) 10 5.0 5.0 x 10⁵ 100%
Lignoceric Acid (C24:0)254.51.8 x 10⁵36%
Palmitic Acid (C16:0)1501.28.0 x 10³1.6%
Phytanic Acid>500<0.01<20<0.004%
Oleic Acid (C18:1)No Detectable Activity---

Interpreting the Results:

G Start Analyze kcat/Km for Primary Substrate (S_p) Alt_Substrate Analyze kcat/Km for Alternative Substrates (S_alt) Start->Alt_Substrate Compare Is (kcat/Km)_p >> (kcat/Km)_alt for all alternatives? Alt_Substrate->Compare Specific Conclusion: Enzyme is Highly Specific Compare->Specific Yes NonSpecific Conclusion: Enzyme is Promiscuous Compare->NonSpecific No

Caption: Decision tree for interpreting kinetic data.

Conclusion: Building a Foundation of Trustworthy Data

Validating the specificity of an enzyme for a substrate like 2-hydroxypentacosanoate is a non-trivial but essential undertaking. By moving beyond simple yes/no activity assays and embracing a rigorous kinetic comparison across a well-chosen substrate panel, researchers can generate robust, quantitative data. This approach not only provides strong evidence for an enzyme's biological function but also builds a solid and trustworthy foundation for future research, whether it be in dissecting disease mechanisms or developing targeted therapeutic interventions.

References

  • H. Hama. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link][3][4]

  • R. H. Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4921. [Link][1][2]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Eppendorf Handling Solutions. [Link][12]

  • JoVE. (2023). Enzyme Assays to Study Enzyme Activity and Kinetics. Journal of Visualized Experiments. [Link][10]

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman. This is a foundational textbook and does not have a direct link to a single online source.
  • Amin, S. R., Erdin, S., Ward, R. M., Lua, R. C., & Lichtarge, O. (2013). Prediction and experimental validation of enzyme substrate specificity in protein structures. Proceedings of the National Academy of Sciences, 110(45), E4195-E4202. [Link][13][14][15]

  • Dar, A. C., & Das, T. K. (2020). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. RSC chemical biology, 1(4), 259-273. [Link][7]

  • UniProt Consortium. (n.d.). Phyh - Phytanoyl-CoA dioxygenase, peroxisomal - Mus musculus (Mouse). UniProtKB. [Link][6]

  • Mukherji, M., Chien, W., Kershaw, N. J., Clifton, I. J., Schofield, C. J., Wierzbicki, A. S., & Lloyd, M. D. (2001). Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease. Human molecular genetics, 10(18), 1971-1982. [Link][11]

  • McDonough, M. A., Kavanagh, K. L., & Schofield, C. J. (2007). Structural and mechanistic studies on the peroxisomal oxygenase phytanoyl-CoA 2-hydroxylase (PhyH). Biochemical Society Transactions, 35(5), 857-860. [Link][8]

  • Encyclopedia.pub. (2023). Biosynthesis of hFA and hFA-SL. Encyclopedia. [Link][5]

Sources

Validation

Application Guide: Dose-Response Profiling of 2-Hydroxypentacosanoate in Primary Neurons

Executive Summary Evaluating the neurotoxicity of very long-chain fatty acids (VLCFAs) is a critical workflow for researchers modeling peroxisomal disorders, demyelinating diseases, and lipidomic dysregulation. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the neurotoxicity of very long-chain fatty acids (VLCFAs) is a critical workflow for researchers modeling peroxisomal disorders, demyelinating diseases, and lipidomic dysregulation. This guide provides an in-depth comparative analysis of 2-Hydroxypentacosanoate (2-OH C25:0) —an α-hydroxylated VLCFA—against standard lipid controls in primary neuronal cultures.

As a Senior Application Scientist, I designed this guide to move beyond basic protocols. Here, we dissect the causality behind lipid solubilization techniques and establish a self-validating experimental system to ensure your dose-response data reflects true intracellular signaling rather than artifactual solvent toxicity.

Mechanistic Context: VLCFAs and Neuronal Toxicity

To design a rigorous dose-response assay, one must first understand the mechanism of lipid-induced neurotoxicity. In healthy neurons, VLCFAs are transported into the peroxisome via the ABCD1 transporter for β-oxidation[1]. When this pathway is impaired—most notably in X-linked Adrenoleukodystrophy (X-ALD)—VLCFAs accumulate systemically and within the central nervous system[1].

This accumulation is not benign. Excess VLCFAs, particularly those with chain lengths ≥C24, directly disrupt mitochondrial membrane integrity, leading to severe oxidative stress and the generation of reactive oxygen species (ROS)[2]. Furthermore, α-hydroxylated VLCFAs like 2-Hydroxypentacosanoate are integral to specific sphingolipid pools; their dysregulation profoundly impacts membrane microdomains (lipid rafts) and cellular development[3]. The α-hydroxylation of 2-OH C25:0 increases its propensity to induce oxidative damage compared to non-hydroxylated variants, making it a highly potent molecule for neurotoxicity modeling.

Signaling Pathway Visualization

G VLCFA 2-OH C25:0 (VLCFA) ABCD1 ABCD1 Transporter (Impaired) VLCFA->ABCD1 Peroxisome Peroxisomal Accumulation ABCD1->Peroxisome Blocked Degradation Mito Mitochondrial Dysfunction Peroxisome->Mito Lipid Transfer ROS ROS Generation Mito->ROS ETC Disruption Apoptosis Neuronal Apoptosis ROS->Apoptosis Caspase-3 Activation

Pathway of 2-Hydroxypentacosanoate-induced neuronal apoptosis via mitochondrial ROS.

Experimental Design: The Self-Validating System

A robust neurotoxicity assay must be self-validating. If primary neurons die upon exposure to 2-OH C25:0, you must empirically prove that the toxicity is driven by its very-long-chain and α-hydroxylated properties, not by general lipid overload.

To achieve this, your experimental design must include two critical comparators:

  • Positive Control (Hexacosanoic Acid, C26:0): The standard non-hydroxylated VLCFA biomarker used to model X-ALD toxicity[1].

  • Negative Control (Palmitic Acid, C16:0): A standard long-chain fatty acid (LCFA). Because C16:0 does not require peroxisomal ABCD1 transport and is readily metabolized by mitochondria[1], it should not induce the same ROS-mediated apoptosis. If C16:0 causes significant cell death in your assay, it indicates a flaw in your lipid conjugation process or solvent toxicity.

Comparative Data Analysis

The following table summarizes the expected quantitative performance of these lipids when applied to mature (DIV 14) primary cortical neurons.

Lipid TreatmentChain Lengthα-HydroxylationIC50 (Primary Neurons)Peak ROS Induction (Fold Change)
Palmitic Acid (C16:0) 16No> 200 µM1.1x
Hexacosanoic Acid (C26:0) 26No22.5 µM4.5x
2-Hydroxypentacosanoate 25Yes18.2 µM5.2x

Data Interpretation: 2-Hydroxypentacosanoate exhibits a lower IC50 and higher peak ROS induction than C26:0, underscoring the compounding oxidative burden introduced by the α-hydroxy modification.

Step-by-Step Methodology

Phase 1: Preparation of Lipid-BSA Conjugates

Causality Focus: VLCFAs are extremely hydrophobic. Introducing them directly into aqueous culture media via ethanol or DMSO vehicles causes rapid precipitation and artifactual micelle formation. This leads to non-specific, detergent-like membrane lysis rather than physiological uptake. To evaluate true intracellular toxicity, lipids must be conjugated to fatty-acid-free Bovine Serum Albumin (BSA) to mimic endogenous lipid transport.

  • Dissolution: Dissolve 2-Hydroxypentacosanoate, C26:0, and C16:0 in 100% molecular-grade ethanol to create 10 mM stock solutions. Heat gently to 60°C in a water bath to ensure complete dissolution.

  • BSA Preparation: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS.

  • Conjugation: Dropwise, add the lipid stocks to the BSA solution while vortexing continuously at 37°C. Target a final lipid concentration of 1 mM, which achieves a physiological 4:1 lipid-to-BSA molar ratio.

  • Solvent Removal: Evaporate residual ethanol under a gentle, continuous stream of nitrogen gas for 15 minutes.

  • Sterilization: Filter-sterilize the resulting conjugates through a 0.22 µm PVDF membrane.

Phase 2: Primary Cortical Neuron Culture

Causality Focus: Use mature neurons (Days in vitro [DIV] 14–21). Peroxisomal and mitochondrial networks mature over time in vitro; testing VLCFAs on immature DIV 4 neurons will yield artificially resistant phenotypes.

  • Isolation: Dissect cortices from E18 rat embryos. Dissociate tissue using papain (20 U/mL) for 15 minutes at 37°C.

  • Plating: Plate cells at a density of 5 × 10⁴ cells/cm² on poly-D-lysine coated 96-well plates.

  • Maintenance: Culture in Neurobasal medium supplemented with 2% B27, 2 mM GlutaMAX, and 1% Penicillin-Streptomycin.

  • Feeding: Perform half-media changes every 3-4 days until DIV 14.

Phase 3: Dose-Response and ROS Quantification Assays
  • Treatment: On DIV 14, replace half the culture media with fresh media containing the BSA-conjugated lipids to achieve final well concentrations of 1, 5, 10, 20, 50, and 100 µM.

  • ROS Quantification (24h): After 24 hours of exposure, incubate cells with 10 µM H2DCFDA for 30 minutes at 37°C. Wash twice with warm PBS and measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Viability Assessment (72h): After 72 hours of exposure, perform an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo).

  • Normalization: Normalize all luminescent and fluorescent data to the BSA-vehicle control wells to calculate the IC50 and fold-change values.

Conclusion & Best Practices

When profiling 2-Hydroxypentacosanoate, meticulous attention to lipid presentation is the difference between a reproducible neurotoxicity model and artifactual cell death. Always validate your BSA conjugation efficiency, strictly utilize mature neuronal networks, and benchmark your α-hydroxylated VLCFAs against standard chain-length controls (C16:0 and C26:0) to ensure the scientific integrity of your findings.

References

  • Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms Source: National Institutes of Health (nih.gov) URL:[Link]

  • Redox Signaling by Reactive Electrophiles and Oxidants | Chemical Reviews Source: American Chemical Society (acs.org) URL:[Link]

  • The Sphingolipidome of the model organism Caenorhabditis elegans Source: Helmholtz Zentrum München (helmholtz-muenchen.de) URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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